molecular formula C25H31NO3 B1673415 HT-0712 CAS No. 617720-02-2

HT-0712

Cat. No.: B1673415
CAS No.: 617720-02-2
M. Wt: 393.5 g/mol
InChI Key: ABEJDMOBAFLQNJ-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory effects. Its primary research value lies in the preclinical investigation of PDE4-driven pathological processes. Researchers utilize this compound as a critical tool to explore signaling pathways and therapeutic targets in a range of inflammatory and autoimmune conditions, such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. The stereospecific (3S,5S) configuration is crucial for its high binding affinity and inhibitory activity. This compound is related to piclamilast and serves as a key structural analog for structure-activity relationship (SAR) studies in medicinal chemistry, aimed at developing novel anti-inflammatory therapeutics with improved efficacy and reduced side effects. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEJDMOBAFLQNJ-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893926
Record name HT-0712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617720-02-2
Record name (3S,5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-[(3-methylphenyl)methyl]-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617720-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HT 0712
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617720022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HT-0712
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HT-0712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HT-0712
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O43FXG9IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

HT-0712: An In-Depth Technical Guide to its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HT-0712 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated pro-cognitive effects in preclinical models and early-stage human clinical trials. Its primary mechanism of action in neurons centers on the modulation of the cyclic AMP (cAMP) signaling pathway, a critical cascade for synaptic plasticity and memory formation. By inhibiting PDE4, the enzyme responsible for the degradation of cAMP, this compound elevates intracellular cAMP levels. This, in turn, activates cAMP-dependent protein kinase (PKA) and subsequently leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, promoting the expression of genes essential for long-term memory, such as brain-derived neurotrophic factor (BDNF), c-Fos, and Zif268. This guide provides a comprehensive overview of the molecular mechanisms, supporting quantitative data, and detailed experimental protocols related to the neuronal action of this compound.

Core Mechanism of Action: The cAMP/PKA/CREB Pathway

The foundational mechanism of this compound in neurons is the potentiation of the cAMP signaling cascade. This pathway is integral to the molecular processes that underpin learning and memory, particularly the consolidation of short-term memories into long-term ones.

  • Inhibition of PDE4: this compound selectively binds to and inhibits the activity of PDE4, an enzyme highly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. PDE4 is responsible for hydrolyzing cAMP into AMP.

  • Elevation of cAMP: By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the neuron.

  • Activation of PKA: Increased levels of cAMP activate PKA, a key downstream effector.

  • Phosphorylation of CREB: Activated PKA phosphorylates CREB at its Serine-133 residue.

  • Gene Transcription: Phosphorylated CREB recruits the transcriptional co-activator CREB-binding protein (CBP) and binds to cAMP response elements (CREs) in the promoter regions of target genes. This initiates the transcription of genes crucial for synaptic plasticity and long-term potentiation (LTP), such as Bdnf, cFos, and Zif268.[1][2]

Signaling Pathway Diagram

HT0712_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE4 PKA_inactive PKA (inactive) PKA_active PKA (active) PKA_inactive->PKA_active cAMP binds CREB_inactive CREB PKA_active->CREB_inactive PDE4 PDE4 HT0712 This compound HT0712->PDE4 Inhibits pCREB pCREB CREB_inactive->pCREB PKA CRE CRE pCREB->CRE Gene_Expression Gene Expression (Bdnf, cFos, Zif268) CRE->Gene_Expression Promotes CRE_Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Neuronal Cells Transfect Transfect with CRE-Luciferase Reporter Culture->Transfect Plate Plate Cells in 96-well Plate Transfect->Plate Treat_HT0712 Add this compound or Vehicle Plate->Treat_HT0712 Stimulate Stimulate with Forskolin Treat_HT0712->Stimulate Incubate Incubate Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize and Calculate Fold Induction Measure->Analyze Logical_Relationship HT0712 This compound PDE4_Inhibition PDE4 Inhibition HT0712->PDE4_Inhibition cAMP_Increase Increased [cAMP] PDE4_Inhibition->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation CREB_Activation CREB Activation PKA_Activation->CREB_Activation Gene_Expression Increased Gene Expression (Bdnf, cFos, etc.) CREB_Activation->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Gene_Expression->Synaptic_Plasticity Memory_Enhancement Memory Enhancement Synaptic_Plasticity->Memory_Enhancement

References

HT-0712: A Technical Guide to its Therapeutic Potential in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-0712, also known as IPL-455903, is an investigational small molecule that has demonstrated significant potential as a cognitive-enhancing agent.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic utility of this compound, with a focus on its mechanism of action, efficacy in various models of cognitive impairment, and its clinical development status. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Age-associated memory impairment (AAMI) and other cognitive disorders represent a growing unmet medical need. This compound has emerged as a promising therapeutic candidate for these conditions. Originally developed by Inflazyme Pharmaceuticals and later licensed by Helicon Therapeutics and Dart NeuroScience, this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] By modulating a key signaling pathway involved in memory formation, this compound aims to enhance cognitive function and potentially ameliorate the debilitating effects of memory loss.

Mechanism of Action: The cAMP/CREB Pathway

This compound exerts its pro-cognitive effects by inhibiting the PDE4 enzyme.[1][3] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons.[4] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in the consolidation of long-term memory.[1][4] Activated CREB promotes the expression of genes essential for synaptic plasticity and memory formation, such as cFos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[5][6]

This compound Signaling Pathway cluster_0 This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades CREB CREB cAMP->CREB Activates Gene Gene Expression (cFos, Zif268, BDNF) CREB->Gene Promotes Memory Long-Term Memory Formation Gene->Memory

Caption: this compound mechanism of action.

Preclinical Efficacy

Extensive preclinical studies in rodent and primate models have demonstrated the cognitive-enhancing effects of this compound.

Amelioration of Age-Associated Memory Impairment in Mice

In a key study by Peters et al. (2014), this compound was shown to significantly improve hippocampus-dependent memory in aged mice.[1][5]

Table 1: Effects of this compound on Contextual and Trace Fear Conditioning in Aged Mice

Treatment GroupN (Contextual)% Freezing (Contextual LTM)N (Trace)% Freezing (Trace LTM)
Vehicle16~25%24~10%
This compound (0.15 mg/kg)19~45%12~30%
*p < 0.05 compared to vehicle. Data are approximated from graphical representations in Peters et al. (2014).

This compound also facilitated the expression of CREB-regulated genes in the hippocampus of aged mice, providing in vivo evidence for its mechanism of action.[5][6]

Enhancement of Motor Recovery After Stroke in Rats

A study by MacDonald et al. (2007) investigated the potential of this compound to promote functional recovery after focal cortical ischemia in rats. The results indicated that this compound, in conjunction with rehabilitation, significantly enhanced motor recovery in a dose-dependent manner.

Table 2: Dose-Dependent Effect of this compound on Skilled Reaching Recovery in Rats

Treatment GroupFinal Reaching Accuracy (% of Pre-stroke)
Vehicle~40%
This compound (0.10 mg/kg x 2)~55%
This compound (0.15 mg/kg)~65%
*p < 0.05 compared to vehicle. Data are approximated from graphical representations in MacDonald et al. (2007).
Enhancement of Long-Term Memory in Non-Human Primates

In a study with macaque monkeys, this compound was shown to significantly enhance long-term memory formation in a complex paired-associate learning task. Animals treated with this compound required significantly fewer days to memorize paired associates compared to placebo.

Clinical Development

This compound has progressed through early-stage clinical trials, demonstrating a favorable safety profile and preliminary evidence of efficacy in humans.

Phase 1 Studies

Phase 1 clinical trials in young and elderly healthy volunteers established that this compound is well-tolerated.[4]

Phase 2a Study in Age-Associated Memory Impairment (AAMI)

A Phase 2a, randomized, double-blind, placebo-controlled study was conducted in subjects with AAMI. The trial evaluated the safety and efficacy of this compound administered daily for 28 days.

Table 3: Key Findings from the Phase 2a AAMI Trial

Outcome MeasureResult
Safety & TolerabilityWell-tolerated with no significant adverse events.
Short-Term MemoryNo significant effect.
Passive EEGNo significant effect.
Long-Term Memory (Word List Recall)A 45 mg dose resulted in a statistically significant 15% improvement compared to placebo.[3]

Experimental Protocols

Contextual and Trace Fear Conditioning in Aged Mice
  • Subjects: Aged C57BL/6 mice.

  • Apparatus: Standard fear conditioning chambers.

  • Procedure:

    • Habituation: Mice are placed in the conditioning chamber for a set period.

    • Training (Contextual): Mice receive a series of foot shocks (e.g., 2 shocks of 0.7 mA for 2 seconds) in the conditioning context.

    • Training (Trace): A neutral conditioned stimulus (CS), such as a tone, is presented for a specific duration (e.g., 20 seconds). This is followed by a "trace" interval (e.g., 20 seconds) where no stimulus is present, and then an unconditioned stimulus (US), a mild foot shock, is delivered.

    • Testing: 24 hours later, mice are returned to the original context (for contextual memory) or a novel context where the tone is presented (for trace memory), and freezing behavior (a measure of fear memory) is quantified.

  • Drug Administration: this compound (e.g., 0.15 mg/kg) or vehicle is administered intraperitoneally 30 minutes before training.

Fear Conditioning Workflow cluster_0 Experimental Workflow A Subjects: Aged Mice B Drug Administration: This compound or Vehicle (IP) A->B C Training Phase (30 mins post-injection) B->C D Contextual Training: Foot Shocks C->D E Trace Training: Tone -> Interval -> Shock C->E F Testing Phase (24 hours later) D->F E->F G Contextual Memory Test: Measure Freezing in Original Context F->G H Trace Memory Test: Measure Freezing to Tone in Novel Context F->H I Data Analysis G->I H->I

References

Preclinical Profile of HT-0712: A Phosphodiesterase-4 Inhibitor for Memory Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HT-0712 is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant potential as a cognitive enhancer in multiple preclinical studies. By modulating the cyclic AMP (cAMP) signaling pathway, this compound has been shown to improve hippocampus-dependent memory, enhance synaptic plasticity, and promote neuronal recovery. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, efficacy in various animal models, and detailed experimental protocols. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for cognitive disorders.

Mechanism of Action: Targeting the cAMP/CREB Pathway

This compound exerts its cognitive-enhancing effects by inhibiting PDE4, an enzyme responsible for the degradation of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates the cAMP response element-binding protein (CREB).[1] Activated CREB is a key transcription factor that regulates the expression of genes crucial for synaptic plasticity and long-term memory formation.[1][2] Preclinical studies have demonstrated that this compound facilitates the expression of CREB-regulated genes such as c-Fos, Zif268, and brain-derived neurotrophic factor (BDNF) in the hippocampus.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

HT0712_Pathway HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades CREB CREB Activation cAMP->CREB GeneExpression Gene Expression (c-Fos, Zif268, BDNF) CREB->GeneExpression SynapticPlasticity Synaptic Plasticity & Long-Term Memory GeneExpression->SynapticPlasticity

Caption: Proposed signaling pathway for this compound in memory enhancement.

Preclinical Efficacy in Animal Models

This compound has been evaluated in various animal models, consistently demonstrating its ability to improve memory and cognitive function. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Aged Mice
Animal ModelDosageAdministration RouteKey FindingsReference
Aged Mice0.1 mg/kgIntraperitoneal (i.p.)Significantly boosted contextual and trace long-term memory.[2][4][2][3][4]
Aged Mice1 mg/kgOralYielded brain concentrations of 34 nM after 1 hour.[2][2]
Aged Mice0.1 mg/kgIntraperitoneal (i.p.)Increased training-induced expression of cFos, Zif268, and Bdnf in the hippocampus.[2][2]
Table 2: Efficacy of this compound in a Model of Focal Cortical Ischemia
Animal ModelDosageAdministration RouteKey FindingsReference
Adult Male RatsDose-dependentNot specifiedEnhanced rehabilitation-dependent motor recovery and cortical reorganization.[5][6][5][6]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical studies of this compound.

Contextual and Trace Fear Conditioning in Aged Mice
  • Objective: To assess the effect of this compound on hippocampus-dependent memory.

  • Animals: Aged mice exhibiting age-associated memory impairment.[3][4]

  • Procedure:

    • A single injection of this compound (0.1 mg/kg, i.p.) or vehicle was administered to aged mice.[2]

    • Mice were subjected to trace fear conditioning, a task that requires the association of a context and a tone with a mild footshock.[3][4]

    • Long-term memory was assessed by measuring the freezing response of the mice in the original context and in response to the tone in a novel context.

  • Outcome Measures: Percentage of time spent freezing, indicating the strength of the fear memory.[2][3][4]

The experimental workflow for this protocol is illustrated below.

Fear_Conditioning_Workflow Start Start DrugAdmin Administer this compound (0.1 mg/kg, i.p.) or Vehicle to Aged Mice Start->DrugAdmin Training Trace Fear Conditioning Training DrugAdmin->Training MemoryTest Assess Long-Term Memory (Contextual and Cued Freezing) Training->MemoryTest Analysis Analyze Freezing Behavior MemoryTest->Analysis End End Analysis->End

Caption: Experimental workflow for fear conditioning studies in aged mice.

Gene Expression Analysis
  • Objective: To determine the effect of this compound on the expression of CREB-regulated genes.

  • Animals: Aged mice.[2]

  • Procedure:

    • Aged mice were administered this compound (0.1 mg/kg, i.p.) or vehicle.[2]

    • Mice underwent a 15-second trace fear conditioning protocol.[2]

    • One hour after training, hippocampal tissue was collected.

    • mRNA levels of cFos, Zif268, and Bdnf were measured using quantitative real-time PCR.[2]

  • Outcome Measures: Relative mRNA expression levels of target genes.[2]

Skilled Reaching Task in a Rat Model of Ischemia
  • Objective: To evaluate the effect of this compound on motor recovery and cortical plasticity after brain injury.[5][6]

  • Animals: Adult male rats.[5][6]

  • Procedure:

    • Rats were trained on a skilled reaching task to establish a baseline performance.[5][6]

    • A focal ischemic infarct was induced in the motor cortex.[5]

    • During rehabilitation, rats were treated with this compound or vehicle.[5][6]

    • Motor recovery was assessed by performance on the skilled reaching task.

    • Cortical reorganization was mapped using intracortical microstimulation.[5]

  • Outcome Measures: Reaching accuracy and changes in the cortical motor map.[5][6]

Clinical Development and Future Directions

Phase 1 clinical studies have indicated that this compound is well-tolerated in both young and elderly subjects.[1] A Phase 2a study in elderly individuals with age-associated memory impairment (AAMI) also showed the drug to be well-tolerated and suggested a statistically significant effect on long-term memory of word list recall at one dose.[1] These preliminary clinical findings, coupled with the robust preclinical data, support the continued investigation of this compound as a potential therapeutic for conditions associated with cognitive decline. Further research is warranted to fully elucidate its efficacy and safety profile in human populations.

References

Early Research on HT-0712: A Phosphodiesterase-4 Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HT-0712, also known as IPL-455903, is an investigational small molecule that has been the subject of early-stage research for its potential to enhance cognitive function, particularly in the context of age-associated memory impairment (AAMI). As a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme, this compound targets a key signaling pathway involved in synaptic plasticity and long-term memory formation. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, with a focus on its mechanism of action, quantitative outcomes from key studies, and detailed experimental methodologies.

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound's therapeutic hypothesis is centered on the modulation of the cyclic AMP (cAMP) signaling cascade. By inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP, this compound leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes. This process initiates the transcription of genes crucial for synaptic plasticity and the consolidation of long-term memories, such as brain-derived neurotrophic factor (BDNF), c-Fos, and Zif268.[3][4]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades HT0712 This compound HT0712->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds to Gene_Expression Gene Expression (BDNF, c-Fos, Zif268) CRE->Gene_Expression Initiates

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the CREB pathway for gene expression.

Preclinical Research in Animal Models

Early preclinical evaluations of this compound in aged mice demonstrated its potential to ameliorate age-related cognitive decline. These studies provided the foundational evidence for advancing the compound into human clinical trials.

Key Findings from Murine Studies

A significant study in aged mice revealed that this compound improved performance in several hippocampus-dependent memory tasks.[3][4] A single injection of this compound was sufficient to significantly enhance contextual and trace long-term memory.[4] Furthermore, the compound was shown to facilitate the expression of CREB-regulated genes, including cFos, Zif268, and Bdnf, in the hippocampus of these aged mice, providing a molecular basis for the observed cognitive improvements.[3][4][5]

Preclinical Study Summary: this compound in Aged Mice
Model Aged C57BL/6 Mice
Key Cognitive Endpoints Contextual Fear Conditioning, Trace Fear Conditioning, Spatial Memory Tasks
Biochemical Endpoints Hippocampal expression of cFos, Zif268, and BDNF
Key Finding Single injection of this compound significantly improved long-term memory in contextual and trace conditioning tasks.[4]
Mechanism Confirmation This compound facilitated the expression of CREB-regulated genes in the hippocampus of aged mice following fear conditioning.[3][4]
Experimental Protocols: Murine Cognitive and Biochemical Assays

Contextual and Trace Fear Conditioning:

  • Training: Mice were placed in a novel conditioning chamber and allowed to explore for a set period. A conditioned stimulus (CS), typically an auditory tone, was presented, co-terminating with an unconditioned stimulus (US), a mild footshock.

  • Contextual Memory Test: 24 hours post-training, mice were returned to the same conditioning chamber, and freezing behavior (a measure of fear memory) was recorded in the absence of the CS and US.

  • Trace Memory Test: Following the contextual test, mice were placed in a novel environment, and the CS was presented without the US. Freezing behavior was measured during and after the tone presentation to assess memory of the association between the tone and the shock.

Gene Expression Analysis:

  • Tissue Collection: Following behavioral testing, hippocampal tissue was dissected from the brains of the mice.

  • RNA Extraction and Quantification: Total RNA was extracted from the hippocampal tissue, and the expression levels of target genes (cFos, Zif268, BDNF) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Preclinical_Experimental_Workflow Start Aged Mice Cohort Drug_Admin Single Injection: This compound or Vehicle Start->Drug_Admin Fear_Conditioning Fear Conditioning Training (Context + Tone-Shock Pairing) Drug_Admin->Fear_Conditioning Memory_Test_24h 24h Post-Training: Contextual & Trace Memory Testing Fear_Conditioning->Memory_Test_24h Tissue_Harvest Hippocampal Tissue Collection Memory_Test_24h->Tissue_Harvest Biochem_Analysis qRT-PCR for CREB-regulated Genes Tissue_Harvest->Biochem_Analysis End Data Analysis Biochem_Analysis->End

Caption: Workflow of preclinical studies investigating this compound's effects on memory and gene expression in aged mice.

Early Phase Clinical Trials

Following the promising preclinical results, this compound advanced into Phase 1 and Phase 2a clinical trials to assess its safety, tolerability, and preliminary efficacy in humans.

Phase 1 Safety and Tolerability Studies

Phase 1 trials were conducted in both young and elderly healthy volunteers. These studies involved single ascending doses and multiple-day chronic dosing. The results indicated that this compound was well-tolerated across the tested dose ranges.[1][6]

Phase 1 Clinical Trial Summary
Population Young and Elderly Healthy Volunteers
Study Design Single Ascending Dose and 14-day Chronic Dosing
Key Finding This compound was found to be safe and well-tolerated.[1][6]
Dose Ranges (Single Dose) 5 to 405 mg (young subjects), 45 to 135 mg (elderly subjects)[6]
Dose Ranges (Chronic Dose) 15 to 135 mg (young subjects), 15 to 90 mg (elderly subjects)[6]
Phase 2a Efficacy Study in AAMI

A Phase 2a, 28-day, randomized, double-blind, placebo-controlled study was conducted in elderly subjects with age-associated memory impairment (AAMI).[1][6] The study evaluated the effects of this compound on various cognitive domains.

Key Findings from the Phase 2a Trial:

  • Safety: The drug was well-tolerated over the 28-day treatment period.[1][6]

  • Short-Term Memory: No statistically significant effects were observed on measures of short-term (working) memory.[1][6]

  • EEG: There were no drug-related changes in passive electroencephalogram (EEG) measures.[1][6]

  • Long-Term Memory: A statistically significant 15% improvement in the long-term memory of word lists was observed in subjects who received the 45 mg dose of this compound.[6]

Phase 2a Clinical Trial Summary: this compound in AAMI
Population 56 Elderly Subjects with Age-Associated Memory Impairment[6]
Study Design 28-day, Randomized, Double-Blind, Placebo-Controlled
Dosage Groups 15 mg, 45 mg, 90 mg this compound, and Placebo
Primary Endpoint Safety and Tolerability
Cognitive Endpoints Word-list memorization (long-term memory), CDR battery (short-term memory)[6]
Key Efficacy Finding Statistically significant 15% improvement in long-term memory of word lists at the 45 mg dose.[6]
Experimental Protocols: Phase 2a AAMI Trial

Inclusion Criteria for AAMI:

  • Subjective complaint of memory loss in daily life.

  • Performance on standardized memory tests at least one standard deviation below the mean for young adults.

  • Absence of dementia.

  • Intact global intellectual function.

Exclusion Criteria:

  • Diagnosis of Mild Cognitive Impairment (MCI) or Alzheimer's Disease.

  • Evidence of other psychiatric or neurological disorders that could impact cognition.

  • Use of medications known to influence cognitive function.

Cognitive Assessment:

  • Long-Term Memory: A novel test of word-list memorization was employed to assess the ability to recall information over an extended period.[6]

  • Short-Term Memory: The Cognitive Drug Research (CDR) computerized assessment system was used to evaluate working memory and other cognitive domains.[6]

Conclusion and Future Directions

The early research on this compound provides a compelling rationale for its development as a cognitive enhancer. The compound's well-defined mechanism of action, targeting the fundamental cAMP/CREB pathway, is strongly supported by preclinical data demonstrating pro-cognitive effects and target engagement in aged animal models. The initial clinical trials in human subjects established a favorable safety profile and provided a preliminary signal of efficacy in improving long-term memory in individuals with AAMI.

Further investigation in larger, well-controlled Phase 2b and Phase 3 trials would be necessary to definitively establish the clinical efficacy and optimal dosing of this compound for the treatment of age-associated memory impairment and potentially other cognitive disorders. The journey of this compound from a promising preclinical candidate to a potential therapeutic underscores the value of a mechanism-based approach to drug discovery for complex neurological conditions.

References

The Discovery and Development of HT-0712 (IPL-455903): A Phosphodiesterase-4 Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HT-0712, also known as IPL-455903, is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential as a cognitive-enhancing agent. Originally explored within an anti-inflammatory program by Inflazyme Pharmaceuticals, its development trajectory shifted towards neurological applications following the discovery of its pro-cognitive effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Rationale for PDE4 Inhibition in Cognition

Phosphodiesterase-4 (PDE4) is an enzyme that plays a critical role in intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, a key second messenger that activates Protein Kinase A (PKA). This, in turn, leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor pivotal for synaptic plasticity and the formation of long-term memories.[2][3] The strategic inhibition of PDE4, therefore, presents a promising therapeutic avenue for addressing cognitive decline associated with aging and various neurological disorders. This compound was identified as a potent and selective PDE4 inhibitor with the potential to modulate this pathway and enhance cognitive function.[4]

Discovery and Preclinical Development

This compound was originally licensed from Inflazyme Pharmaceuticals Ltd. by Helicon Therapeutics and is now wholly owned by Dart NeuroScience (DNS).[5] The initial discovery efforts involved screening compound libraries for modulators of the CREB pathway. A high-throughput cell-based assay using a CRE-luciferase reporter gene in human neuroblastoma cell lines was employed to identify compounds that could enhance CREB-mediated gene expression.[5] From a library of 180,000 compounds, several hits were identified, with a significant portion being PDE4 inhibitors.[5]

Preclinical Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving memory formation and cognitive performance.

Studies in aged mice, a model for age-associated memory impairment (AAMI), have shown that this compound can significantly improve performance in hippocampus-dependent memory tasks.[1]

Table 1: Effect of this compound on Contextual and Trace Fear Conditioning in Aged Mice [6]

Treatment GroupN (Contextual)% Freezing (Contextual LTM)N (Trace)% Freezing (Trace LTM)
Vehicle16~20%24~10%
This compound19~40%12~30%
*p < 0.05 compared to vehicle

Experimental Protocol: Fear Conditioning in Mice [6]

  • Subjects: Aged C57BL/6 mice.

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Procedure:

    • Habituation: 3-minute exploration of the chamber.

    • Conditioning (Contextual): Two foot shocks (0.2 mA, 2 seconds) separated by 29 seconds.

    • Conditioning (Trace): A conditioned stimulus (CS; tone) was presented, followed by a 15-second trace interval, and then the unconditioned stimulus (US; foot shock).

    • Memory Test: Freezing behavior (immobility except for respiration) was measured 24 hours later (Long-Term Memory, LTM).

  • Drug Administration: this compound or vehicle was administered prior to the training session.

In young, healthy mice, this compound demonstrated a dose-dependent enhancement of long-term memory in a contextual fear conditioning paradigm.[7]

Table 2: Dose-Response of this compound on Contextual Fear Memory in Young Mice [7]

Dose (mg/kg, p.o.)N% Freezing (1-day Memory)
Vehicle44~30%
0.2522~35%
134~50%
1016~55%
*p < 0.05 compared to vehicle

Experimental Protocol: Skilled Forelimb Reaching Task in Rats [8][9]

  • Subjects: Adult male rats (e.g., Sprague-Dawley or Long-Evans strains).

  • Apparatus: A testing chamber with a narrow slot through which the rat can reach for a food pellet.

  • Procedure:

    • Pre-training: Rats are food-restricted to 85-90% of their free-feeding body weight and habituated to the testing apparatus and the food pellets (e.g., 45 mg sugar or grain-based pellets).

    • Training: Rats are trained to reach through the slot to retrieve a single food pellet from a small well or pedestal. Training sessions typically consist of a set number of trials or a fixed duration.

    • Motor Cortex Lesion: A focal ischemic lesion is induced in the motor cortex contralateral to the preferred reaching limb.

    • Post-lesion Testing and Treatment: After a recovery period, rats are re-tested on the skilled reaching task. This compound or vehicle is administered during the rehabilitation period.

  • Outcome Measures: Success rate (pellet retrieved and eaten), number of attempts, and kinematic analysis of the reaching movement.

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in different species are not extensively detailed in the publicly available literature. However, one study in mice provided brain and plasma concentrations 1 hour after oral administration.[7]

Table 3: this compound Brain and Plasma Concentrations in Mice (1 hour post-oral dose) [7]

Dose (mg/kg)Brain Concentration (nM)Plasma Concentration (nM)
1~34~100

Clinical Development

The clinical development of this compound has focused on its potential to treat age-associated memory impairment (AAMI).

Phase 1 Clinical Trials

Phase 1 studies in both young and elderly healthy volunteers demonstrated that this compound was well-tolerated.[10][11] Single rising doses and 14-day chronic dosing regimens were evaluated, establishing a favorable safety profile.[11]

Phase 2a Clinical Trial (NCT02013310)

A Phase 2a, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in elderly subjects with AAMI.[2][10]

Table 4: Summary of Phase 2a Clinical Trial of this compound in AAMI [10][11]

ParameterDetails
Trial Identifier NCT02013310
Indication Age-Associated Memory Impairment (AAMI)
Number of Patients 56 elderly subjects
Study Design Randomized, double-blind, placebo-controlled
Treatment Duration 28 days
Doses 15 mg, 45 mg, 90 mg (once daily)
Primary Outcome Long-term memory of word list recall
Key Finding A statistically significant 15% improvement in long-term memory of word lists was observed in the 45 mg dose group compared to placebo.
Safety This compound was well-tolerated with no significant adverse events reported.

The trial also found no significant effects on short-term (working) memory or passive EEG measures.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PDE4, which leads to an increase in intracellular cAMP levels. This initiates a signaling cascade that culminates in the activation of CREB and the transcription of genes involved in synaptic plasticity and memory formation.

HT-0712_Signaling_Pathway HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Genes Gene Transcription CREB->Genes Promotes SynapticPlasticity Synaptic Plasticity & Long-Term Memory Genes->SynapticPlasticity Leads to

Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.

Drug Discovery and Development Workflow

The development of this compound followed a typical pharmaceutical research and development pipeline, from initial target identification to clinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials TargetID Target Identification (CREB Pathway) Screening High-Throughput Screening (CRE-luciferase assay) TargetID->Screening LeadGen Lead Generation (Identification of PDE4i) Screening->LeadGen InVitro In Vitro Studies (Enzyme Assays) LeadGen->InVitro InVivo In Vivo Studies (Rodent Models) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase 1 (Safety & Tolerability) Tox->Phase1 Phase2 Phase 2 (Efficacy in AAMI) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials - Not Initiated) Phase2->Phase3

Caption: The development workflow of this compound from discovery to clinical trials.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of cognitive decline. Its well-defined mechanism of action, coupled with positive preclinical and early clinical data, underscores the potential of PDE4 inhibition as a strategy for cognitive enhancement. While the development of this compound appears to have stalled, the insights gained from its investigation provide a valuable foundation for the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles for various neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

HT-0712: A Technical Guide for Researchers in Age-Associated Memory Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-associated memory impairment (AAMI) represents a significant and growing area of research. This technical guide provides an in-depth overview of HT-0712, an investigational phosphodiesterase 4 (PDE4) inhibitor, for the study of AAMI. We consolidate key preclinical and clinical findings, present detailed experimental methodologies, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers designing and conducting studies with this compound and similar compounds targeting the cAMP/CREB signaling pathway to ameliorate age-related cognitive decline.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates the cAMP response element-binding protein (CREB) signaling pathway.[1][2] The CREB pathway is a critical molecular cascade for synaptic plasticity and the formation of long-term memories.[1] Research suggests that enhancing CREB function may be a viable therapeutic strategy for memory deficits observed in aged individuals.[2][3] Preclinical studies in aged animal models have demonstrated the potential of this compound to improve hippocampus-dependent memory.[4][5] Furthermore, early-phase clinical trials have explored the safety and efficacy of this compound in human subjects with AAMI.[1]

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound's therapeutic potential lies in its ability to modulate the cAMP/CREB signaling pathway, which is crucial for memory consolidation. The inhibition of PDE4 by this compound leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of neuroplasticity-related genes such as c-Fos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[3][4] The products of these genes are essential for long-term potentiation (LTP) and the structural changes at synapses that underlie long-term memory formation. In aged individuals, the induction of these CREB-regulated genes following learning events is often diminished, and this compound has been shown to restore their expression.[4]

HT_0712_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Neuronal Activity Neuronal Activity AC Adenylyl Cyclase (AC) Neuronal Activity->AC ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds to TargetGenes Target Genes (c-Fos, Zif268, BDNF) CRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Proteins Neuroplasticity Proteins mRNA->Proteins Translation Synaptic Plasticity\n& Memory Formation Synaptic Plasticity & Memory Formation Proteins->Synaptic Plasticity\n& Memory Formation HT0712 This compound HT0712->PDE4 Inhibits

Caption: this compound Signaling Pathway. (Within 100 characters)

Preclinical Studies in Aged Animal Models

This compound has been evaluated in aged mice to determine its efficacy in improving hippocampus-dependent memory. These studies have primarily utilized contextual and trace fear conditioning, as well as spatial memory tasks.[4]

Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical experiments.

Table 1: Effect of this compound on Contextual and Trace Long-Term Memory in Aged Mice

Behavioral Task Treatment Group N Outcome Measure Result p-value
Contextual Fear Conditioning Vehicle 16 % Freezing (24h LTM) ~20% <0.05
This compound (0.1 mg/kg) 19 % Freezing (24h LTM) ~35%
Trace Fear Conditioning Vehicle 15 % Freezing (24h LTM) ~15% <0.05

| | this compound (0.1 mg/kg) | 15 | % Freezing (24h LTM) | ~30% | |

Data are approximated from graphical representations in Peters et al., 2014 and represent a significant improvement in long-term memory (LTM) with this compound treatment.

Table 2: Effect of this compound on CREB-Regulated Gene Expression in the Hippocampus of Aged Mice

Gene Treatment Group Outcome Measure Fold Change vs. Untrained Control p-value
cFos Vehicle + Training mRNA Expression ~2.5 <0.001
This compound + Training mRNA Expression ~4.5
Zif268 Vehicle + Training mRNA Expression ~1.5 <0.05
This compound + Training mRNA Expression ~2.5
Bdnf Vehicle + Training mRNA Expression ~1.2 <0.01

| | this compound + Training | mRNA Expression | ~1.8 | |

Data are approximated from graphical representations in Peters et al., 2014. This compound significantly facilitated the training-induced expression of these genes.

Experimental Protocols for Preclinical Studies
  • Species: C57BL/6 mice

  • Age: Young-adult (3-4 months) and aged (22-24 months)

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Compound: this compound

  • Vehicle: 1% DMSO in PBS

  • Route of Administration: Intraperitoneal (i.p.) injection

  • Dosage: 0.1 mg/kg

  • Timing: Administered 20 minutes prior to the behavioral training session.

This paradigm assesses hippocampus-dependent memory.

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Training Protocol:

    • Habituation: Mice are placed in the chamber for a 120-second habituation period.

    • Conditioning:

      • Contextual Fear Conditioning: A series of foot shocks (e.g., 2 seconds, 0.75 mA) are delivered. The association is between the chamber (context) and the shock.

      • Trace Fear Conditioning: An auditory cue (conditioned stimulus, CS; e.g., 20 seconds, 80 dB tone) is presented, followed by a "trace" interval (e.g., 15 seconds) where no stimulus is present, and then a foot shock (unconditioned stimulus, US; e.g., 2 seconds, 0.75 mA) is delivered. This is repeated for multiple trials with an inter-trial interval.

  • Testing:

    • Contextual Memory: 24 hours after training, mice are returned to the same chamber, and freezing behavior (a fear response) is measured for a set duration (e.g., 5 minutes).

    • Trace Memory: 24 hours after training, mice are placed in a novel context, and the auditory cue is presented. Freezing behavior is measured during the cue and the subsequent trace interval.

  • Data Analysis: The percentage of time spent freezing is quantified using automated software.

  • Tissue Collection: Mice are euthanized 1 hour after fear conditioning training, and the hippocampus is rapidly dissected and frozen.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the hippocampus using standard methods (e.g., Trizol reagent), and cDNA is synthesized using a reverse transcription kit.

  • qRT-PCR:

    • Target Genes: cFos, Zif268, Bdnf

    • Reference Gene: A stable housekeeping gene (e.g., GAPDH)

    • Analysis: Relative gene expression is calculated using the delta-delta Ct method.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Aged Mice (22-24 months) Grouping Randomly assign to Vehicle or this compound groups Animals->Grouping Injection i.p. Injection (Vehicle or 0.1 mg/kg this compound) Grouping->Injection Wait 20-minute wait Injection->Wait Training Fear Conditioning Training (Contextual or Trace) Wait->Training Behavioral Behavioral Testing (24h later) - Measure % Freezing Training->Behavioral Molecular Molecular Analysis (1h post-training) - Hippocampal dissection - qRT-PCR for cFos, Zif268, Bdnf Training->Molecular

Caption: Preclinical Experimental Workflow. (Within 100 characters)

Clinical Studies in Age-Associated Memory Impairment

This compound has been evaluated in a Phase 2a clinical trial for its safety and efficacy in elderly subjects with AAMI (ClinicalTrials.gov Identifier: NCT02013310).[6]

Data from Clinical Studies

Detailed quantitative results from the Phase 2a trial have not been made publicly available in peer-reviewed literature. However, the trial sponsor, Dart NeuroScience, reported the following outcomes.[1]

Table 3: Summary of Phase 2a Clinical Trial (NCT02013310) Outcomes for this compound in AAMI

Parameter Outcome
Trial Duration 28 days
Population Elderly subjects with AAMI
Tolerability Well-tolerated
Short-term (Working) Memory No effect observed
Passive EEG Measures No effect observed

| Long-term Memory | Statistically significant effect at one dose on word list recall |

Note: Specific dosage and quantitative efficacy data are not publicly available.

Clinical Trial Protocol
  • Phase: 2a

  • Design: Randomized, double-blind, placebo-controlled

  • Primary Objective: To evaluate the safety and efficacy of this compound in subjects with AAMI.

  • Inclusion Criteria:

    • Complaints of memory loss in daily life.

    • Performance on standardized memory tests at least one standard deviation below the mean for young adults.

    • Absence of dementia.

    • Intact global intellectual function.

  • Exclusion Criteria:

    • Diagnosis of Mild Cognitive Impairment (MCI) or Alzheimer's Disease.

    • Evidence of other psychiatric or neurological disorders that could impact cognition.

    • Use of medications that could influence cognition.

  • Drug: this compound capsules

  • Control: Placebo capsules

  • Administration: Once daily for 28 days.

  • Primary Outcome: Efficacy as measured by standardized memory assessments (e.g., word list recall).

  • Secondary Outcomes: Safety and tolerability, effects on working memory and EEG.

Conclusion

References

HT-0712: A Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-0712, also known as IPL-455903, is an investigational small molecule compound that has demonstrated potential neuroprotective and cognitive-enhancing effects in a variety of preclinical and early-stage clinical studies. This technical guide provides an in-depth overview of the core scientific findings related to this compound, with a focus on its mechanism of action, quantitative efficacy data from key experiments, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action: Targeting the cAMP/CREB Pathway

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of cAMP within neurons. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of various genes. This binding initiates the transcription of genes that are critical for synaptic plasticity, long-term memory formation, and neuronal survival.

The signaling cascade initiated by this compound is depicted in the following pathway diagram:

HT0712_Signaling_Pathway HT0712 This compound PDE4 PDE4 HT0712->PDE4 cAMP cAMP PDE4->cAMP | (Inhibition of hydrolysis) PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., cFos, BDNF) CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity & Long-Term Memory Gene_Expression->Synaptic_Plasticity

This compound Signaling Pathway

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective and cognitive-enhancing effects of this compound have been evaluated in several key studies, the quantitative results of which are summarized below.

Table 1: Preclinical Efficacy in Rodent Models
Study Focus Animal Model Dosage Key Finding Significance Reference
Age-Associated Memory Impairment Aged C57BL/6 Mice0.1 mg/kg (i.p.)Significantly enhanced contextual and trace long-term memory.p < 0.05[2]
Ischemic Stroke Recovery Adult Male Rats0.15 mg/kgSignificantly higher reaching accuracy than all other conditions on days 5 to 7 of rehabilitation.p < 0.05
Table 2: Preclinical Efficacy in a Primate Model
Study Focus Animal Model Dosage Key Finding Significance Reference
Long-Term Memory Formation Macaque Monkeys1 to 100 mg/kgReduced the number of days needed to memorize paired associates by 50% (from an average of 26 days to 12 days).-[3][4]
Table 3: Clinical Efficacy in Humans
Study Focus Population Dosage Duration Key Finding Significance Reference
Age-Associated Memory Impairment (AAMI) 56 elderly patients45 mg (once daily)28 daysStatistically significant 15% improvement in long-term memory of word lists.Statistically Significant[3][4]

Detailed Experimental Protocols

Contextual and Trace Fear Conditioning in Aged Mice

This protocol is adapted from studies investigating the effect of this compound on hippocampus-dependent memory in aged mice.

Objective: To assess long-term memory for an aversive event (contextual fear) and a temporally dissociated cue (trace fear).

Animals: Aged (e.g., 20-24 months old) C57BL/6 mice.

Procedure:

  • Habituation: Individually place mice in the conditioning chamber for a 3-minute habituation period.

  • Training:

    • Contextual Fear Conditioning: Deliver a series of mild foot shocks (e.g., 2 seconds, 0.5 mA) at specific intervals.

    • Trace Fear Conditioning: Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 20 seconds) followed by a "trace" interval (e.g., 15-30 seconds) where no stimulus is present. After the trace interval, deliver a mild foot shock (unconditioned stimulus, US).

  • Drug Administration: Administer this compound (e.g., 0.1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to training.

  • Testing:

    • Contextual Memory: 24 hours after training, place the mice back into the same conditioning chamber and measure freezing behavior (a fear response) for a set period (e.g., 5 minutes).

    • Trace Memory: 24 hours after training, place the mice in a novel context and present the auditory cue. Measure freezing behavior during the cue presentation.

Workflow Diagram:

Fear_Conditioning_Workflow Start Start Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Habituation Habituation (3 min) Drug_Admin->Habituation Training Fear Conditioning Training (Contextual or Trace) Habituation->Training Delay 24-hour Delay Training->Delay Context_Test Contextual Memory Test (Measure Freezing) Delay->Context_Test Trace_Test Trace Memory Test (Measure Freezing to Cue) Delay->Trace_Test End End Context_Test->End Trace_Test->End

Fear Conditioning Experimental Workflow
Skilled Reaching Task in a Rat Model of Ischemic Stroke

This protocol is based on studies evaluating the effect of this compound on motor recovery following focal cortical ischemia.

Objective: To assess fine motor skill recovery after a targeted brain injury.

Animals: Adult male rats.

Procedure:

  • Pre-training: Train rats on a skilled reaching task (e.g., reaching for and retrieving a food pellet) until they achieve a stable baseline performance.

  • Focal Ischemic Lesion: Induce a focal ischemic lesion in the motor cortex contralateral to the trained forelimb.

  • Rehabilitation and Drug Administration:

    • Begin daily rehabilitation sessions 5 days post-lesion.

    • Administer this compound (e.g., 0.15 mg/kg) or vehicle prior to each rehabilitation session.

  • Behavioral Assessment: Score reaching success (pellet retrieved and eaten) and analyze movement kinematics daily.

  • Cortical Mapping: At the end of the study, use intracortical microstimulation (ICMS) to map the forelimb representation in the motor cortex to assess cortical reorganization.

Workflow Diagram:

Skilled_Reaching_Workflow Start Start Pre_Training Skilled Reaching Pre-training Start->Pre_Training Ischemic_Lesion Induce Focal Ischemic Lesion Pre_Training->Ischemic_Lesion Rehab Daily Rehabilitation + This compound/Vehicle Admin Ischemic_Lesion->Rehab Behavioral_Assessment Daily Behavioral Assessment (Reaching Success) Rehab->Behavioral_Assessment Cortical_Mapping Terminal Cortical Mapping (ICMS) Rehab->Cortical_Mapping End of Study Behavioral_Assessment->Rehab End End Cortical_Mapping->End

Skilled Reaching Experimental Workflow

Conclusion and Future Directions

The collective evidence from preclinical and early clinical studies suggests that this compound is a promising therapeutic candidate for conditions associated with cognitive decline and neuronal damage. Its mechanism of action, centered on the enhancement of the cAMP/CREB signaling pathway, provides a strong biological rationale for its observed effects on memory and motor recovery. The quantitative data presented in this guide highlight the compound's potency and potential clinical relevance.

Further research is warranted to fully elucidate the therapeutic window and optimal dosing regimens for this compound in various neurological and psychiatric disorders. Larger, well-controlled clinical trials will be necessary to confirm its efficacy and safety in patient populations. Additionally, further preclinical studies could explore its potential in other models of neurodegeneration and brain injury. This in-depth technical guide serves as a foundational resource for the continued investigation and development of this compound as a novel neuroprotective agent.

References

HT-0712: A Novel Phosphodiesterase-4 Inhibitor for the Enhancement of Synaptic Plasticity and Memory Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HT-0712 is an experimental, orally active small molecule that acts as a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] By modulating intracellular signaling pathways crucial for neuronal function, this compound has emerged as a promising therapeutic candidate for conditions associated with cognitive decline, including age-associated memory impairment (AAMI).[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its role in synaptic plasticity, and its demonstrated effects on memory formation in both preclinical and clinical settings. Detailed experimental protocols and quantitative data from key studies are presented to offer researchers and drug development professionals a thorough understanding of this novel nootropic agent.

Introduction

The formation of long-term memories is fundamentally dependent on the process of synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity.[6][7] A key molecular pathway implicated in long-term memory formation is the cAMP response element-binding protein (CREB) signaling cascade.[4][8][9] Activation of CREB, a transcription factor, leads to the expression of genes involved in neuronal growth and synaptic remodeling.[8]

This compound, also known as IPL-455903, was initially investigated for its anti-inflammatory properties and is now being developed for its potential as a cognitive enhancer.[1][2] It is a potent inhibitor of PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP).[1][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby activating the CREB pathway and promoting the molecular events that underlie long-term memory formation.[1]

Mechanism of Action: The cAMP/CREB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger in neurons. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB then binds to cAMP response elements (CRE) in the promoter regions of target genes, initiating the transcription of proteins essential for synaptic plasticity and memory consolidation, such as brain-derived neurotrophic factor (BDNF), cFos, and Zif268.[3][8]

HT0712_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuronal Signal Neuronal Signal AC Adenylyl Cyclase Neuronal Signal->AC cAMP cAMP AC->cAMP ATP HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Genes Gene Expression (BDNF, cFos, Zif268) pCREB->Genes Promotes Transcription Plasticity Synaptic Plasticity & Memory Formation Genes->Plasticity

Figure 1: this compound Mechanism of Action via the cAMP/CREB Pathway.

Preclinical Evidence of Efficacy

Preclinical studies in rodent models have provided significant evidence for the pro-cognitive effects of this compound. These studies have demonstrated its ability to enhance memory formation in various behavioral paradigms and to modulate the underlying molecular pathways.

Quantitative Data from Preclinical Studies
Study TypeAnimal ModelMemory TaskKey FindingsReference
Memory Enhancement in Aged Mice Aged C57Bl/6 MiceContextual and Trace Fear ConditioningSingle injection of this compound significantly boosted long-term memory.[3]
Spatial Memory TaskThis compound improved performance in a spatial memory task.[3]
Gene Expression Aged C57Bl/6 MiceFear ConditioningThis compound facilitated the expression of CREB-regulated genes (cFos, Zif268, Bdnf) in the hippocampus.[3][8]
CRE-mediated Gene Expression Primary Hippocampal NeuronsIn vitro reporter gene assayThis compound produced a 6.3-fold induction in CRE-mediated gene expression with an EC50 of 257 nM.[8]
Motor Recovery after Stroke Adult Male RatsSkilled Reaching TaskThis compound (0.15 mg/kg) significantly enhanced motor recovery and cortical reorganization after focal ischemia.[10]
Primate Memory Enhancement Macaque MonkeysPaired-Associate LearningThis compound (1 to 100 mg/kg) cut the days needed to memorize in half (from 26 to 12 days) compared to placebo.
Experimental Protocols: Preclinical

This protocol is designed to assess hippocampus-dependent memory.

Fear_Conditioning_Workflow cluster_training Training Phase cluster_testing Testing Phase (24h later) start Acclimatization (2 min) cs Conditioned Stimulus (CS) Auditory Tone (30s) start->cs us Unconditioned Stimulus (US) Footshock (2s) cs->us 20s trace interval end_train Post-shock period (30s) us->end_train context_test Contextual Test (5 min in training chamber) end_train->context_test 24 hours trace_test Trace Test (CS presentation in novel context) end_train->trace_test 24 hours measure Measure Freezing Behavior context_test->measure trace_test->measure

Figure 2: Experimental Workflow for Fear Conditioning in Mice.

Methodology:

  • Habituation: Mice are habituated to the testing apparatus.

  • Training: Mice are placed in a conditioning chamber. After a 2-minute acclimation period, an auditory cue (conditioned stimulus, CS) is presented for 30 seconds. This is followed by a 20-second trace interval, after which a mild footshock (unconditioned stimulus, US) is delivered for 2 seconds. The mouse remains in the chamber for another 30 seconds.

  • Testing: 24 hours later, memory is assessed.

    • Contextual Memory: The mouse is returned to the original training chamber for 5 minutes, and freezing behavior (a measure of fear) is recorded.

    • Trace Memory: The mouse is placed in a novel chamber, and the auditory cue is presented. Freezing behavior is again recorded.

  • Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before training.

Clinical Evidence of Efficacy and Safety

This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in humans.[4][11]

Quantitative Data from Clinical Trials
Trial PhasePopulationDurationKey FindingsReference
Phase 1 30 Young & 12 Elderly VolunteersSingle rising dosesWell-tolerated in single doses from 5 to 405 mg (young) and 45 to 135 mg (elderly). No significant adverse events.[11]
12 Young & 12 Elderly Volunteers14-day chronic dosingWell-tolerated in chronic doses from 15 to 135 mg (young) and 15 to 90 mg (elderly). No significant adverse events.[11]
Phase 2a 56 Elderly Patients with AAMI28 daysWell-tolerated with chronic doses from 15 to 90 mg. No significant adverse events.[11]
No effects on short-term (working) memory or passive EEG measures.[4][11]
Statistically significant 15% improvement in long-term memory of word lists at the 45 mg dose.[11]
Experimental Protocols: Clinical

This task is designed to assess long-term verbal memory in human subjects.

Word_List_Memory_Workflow cluster_encoding Encoding Phase cluster_retention Retention Interval cluster_retrieval Retrieval Phase present_list Presentation of Word List immediate_recall Immediate Recall Test present_list->immediate_recall delay Delay Period (e.g., 30 minutes) immediate_recall->delay delayed_recall Delayed Free Recall Test delay->delayed_recall recognition_test Recognition Test (Target words vs. distractors) delayed_recall->recognition_test measure_score Score Accuracy recognition_test->measure_score

Figure 3: Experimental Workflow for a Word-List Memorization Task.

Methodology:

  • Encoding: Participants are presented with a list of words (e.g., 15 unrelated nouns) on a computer screen or read aloud. This is followed by an immediate free recall test where they are asked to write down or say as many words as they can remember.

  • Retention Interval: A delay period of a specified duration (e.g., 30 minutes) is introduced, during which participants may engage in a non-verbal distractor task to prevent rehearsal.

  • Retrieval:

    • Delayed Recall: After the delay, participants are again asked to recall as many words as possible from the original list.

    • Recognition: Participants are presented with a new list of words containing the original words and distractor words and are asked to identify the words from the original list.

  • Drug Administration: this compound or placebo is administered daily for the duration of the study (e.g., 28 days).[11]

Conclusion and Future Directions

This compound represents a targeted approach to cognitive enhancement by modulating a well-defined molecular pathway critical for memory formation. Preclinical and early-phase clinical data are promising, demonstrating a pro-cognitive effect with a favorable safety profile.[5][11] The drug's ability to enhance CREB-mediated gene expression and improve performance in memory tasks in both animals and humans with AAMI suggests its potential as a therapeutic for a range of cognitive disorders.[3][4][11]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Larger, more definitive clinical trials in diverse patient populations, including those with mild cognitive impairment (MCI) and early-stage Alzheimer's disease, will be crucial.[12][13] Additionally, exploring the long-term effects of this compound on synaptic plasticity and cognitive function will be essential for its development as a chronic treatment for memory disorders.

References

Methodological & Application

HT-0712 Protocol for In Vivo Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of HT-0712, a phosphodiesterase 4 (PDE4) inhibitor, in in vivo rodent studies. This compound has been demonstrated to enhance cognitive function and promote neural plasticity in various preclinical models. This document outlines its mechanism of action, provides specific experimental protocols for memory and motor recovery studies, and summarizes key quantitative data. Additionally, it explores the potential application of PDE4 inhibitors in models of Fragile X syndrome.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1][2] This pathway is crucial for synaptic plasticity and long-term memory formation. Preclinical studies have shown that this compound can ameliorate age-associated memory impairment and enhance motor recovery after ischemic stroke in rodents.[1][2]

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound's primary mechanism of action involves the modulation of the cAMP/CREB signaling cascade. Inhibition of PDE4 by this compound prevents the breakdown of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes crucial for synaptic plasticity and memory, such as c-Fos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[1]

HT0712_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ATP ATP ATP->AC pCREB pCREB CRE CRE pCREB->CRE Binds to Gene Gene Transcription (c-Fos, Zif268, BDNF) CRE->Gene Initiates

Caption: this compound Mechanism of Action.

Experimental Protocols

Amelioration of Age-Associated Memory Impairment in Mice

This protocol is based on the study by Peters et al. (2014), which demonstrated that this compound improves hippocampus-dependent memory in aged mice.[1][3]

Animal Model:

  • Aged C57BL/6 mice (e.g., 18-22 months old).

Drug Administration:

  • Intraperitoneal (i.p.) Injection: A single injection of 0.1 mg/kg this compound dissolved in a suitable vehicle (e.g., saline or DMSO).

  • Oral Administration: 1 or 10 mg/kg of this compound administered orally.[3]

  • Timing: Administer the drug 30-60 minutes before the training phase of the behavioral task.

Behavioral Assays:

  • Contextual and Trace Fear Conditioning:

    • Training: Place the mouse in the conditioning chamber. After a 2-minute habituation period, deliver a mild footshock (e.g., 0.5 mA for 2 seconds). For trace conditioning, a brief interval (e.g., 30 seconds) is introduced between the auditory cue and the footshock.

    • Testing (24 hours later):

      • Contextual Memory: Place the mouse back into the original chamber and measure freezing behavior for a set period (e.g., 5 minutes).

      • Cued Memory (Trace Conditioning): Place the mouse in a novel context and present the auditory cue. Measure freezing behavior.

  • Spatial Memory Task (e.g., Morris Water Maze):

    • Acquisition Phase: Train mice to find a hidden platform in a pool of opaque water, using distal cues for navigation. Conduct multiple trials per day for several consecutive days.

    • Probe Trial (24 hours after the last training session): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Molecular Analysis:

  • Gene Expression Analysis (cFos, Zif268, Bdnf):

    • Tissue Collection: Euthanize mice 1 hour after the fear conditioning training.

    • Hippocampal Dissection: Rapidly dissect the hippocampus on ice.

    • RNA Extraction and qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of c-Fos, Zif268, and Bdnf.

Memory_Impairment_Workflow A Aged Mice B This compound Administration (0.1 mg/kg i.p. or 1-10 mg/kg oral) A->B C Behavioral Training (Fear Conditioning or Morris Water Maze) B->C D Behavioral Testing (24h later) C->D E Molecular Analysis (1h post-training) C->E F Data Analysis D->F E->F

Caption: Workflow for Age-Associated Memory Impairment Study.
Enhancement of Motor Recovery After Stroke in Rats

This protocol is based on the study by MacDonald et al. (2007), which showed that this compound enhances rehabilitation-dependent motor recovery after focal cortical ischemia.[2]

Animal Model:

  • Adult male Long-Evans rats.

Surgical Procedure:

  • Focal Ischemic Lesion: Induce a focal ischemic lesion in the motor cortex using methods such as photothrombosis or endothelin-1 injection.

Drug Administration:

  • Dosage: The study by MacDonald et al. (2007) indicates a dose-dependent effect, though specific dosages from the abstract are not provided. A dose-ranging study would be appropriate, starting with doses similar to those used in mice (e.g., 0.1-1.0 mg/kg).

  • Administration: Administer this compound or vehicle daily, starting after the induction of stroke and continuing throughout the rehabilitation period.

Behavioral Assay:

  • Skilled Reaching Task (e.g., Montoya Staircase Test):

    • Pre-training: Train rats on the skilled reaching task to establish a baseline performance level.

    • Post-stroke Testing: After stroke induction, assess the recovery of fine motor skills daily or on alternate days for several weeks.

Histological Analysis:

  • Cortical Reorganization Mapping: At the end of the study, use intracortical microstimulation (ICMS) to map the forelimb movement representations in the motor cortex to assess functional reorganization.

Stroke_Recovery_Workflow A Adult Rats B Skilled Reaching Pre-training A->B C Focal Ischemic Stroke B->C D Daily this compound Administration C->D E Rehabilitation & Behavioral Testing (Skilled Reaching) D->E F Histological Analysis (Cortical Mapping) E->F G Data Analysis F->G

Caption: Workflow for Stroke Recovery Study.

Potential Application in Fragile X Syndrome Models

While there are no direct studies of this compound in animal models of Fragile X syndrome (FXS), a neurodevelopmental disorder caused by the silencing of the FMR1 gene, there is growing evidence that PDE4 inhibitors could be a viable therapeutic strategy.[4][5][6] FXS is associated with dysregulated cAMP signaling.[5][6]

Studies using other selective PDE4 inhibitors, such as BPN14770 (a PDE4D inhibitor), in Fmr1 knockout mice have shown promising results.[4][7][8] Daily treatment with BPN14770 in these mice led to:

  • Reduced hyperarousal.[4][7][8]

  • Improved social interaction.[4][7][8]

  • Increased natural behaviors like nesting.[4][7][8]

  • Amelioration of aberrant dendritic spine morphology.[4]

These findings suggest that PDE4 inhibition can rescue key behavioral and cellular phenotypes in a mouse model of FXS. Given that this compound is also a PDE4 inhibitor, it represents a promising candidate for investigation in Fmr1 knockout mice to assess its potential for treating the cognitive and behavioral deficits associated with Fragile X syndrome.

Data Presentation

Table 1: Summary of this compound In Vivo Rodent Studies

Study Focus Animal Model This compound Dosage & Route Key Behavioral Assays Key Molecular/Histological Findings Reference
Age-Associated Memory ImpairmentAged C57BL/6 Mice0.1 mg/kg i.p. or 1-10 mg/kg oral (single dose)Contextual & Trace Fear Conditioning, Spatial Memory TaskIncreased hippocampal expression of c-Fos, Zif268, and BdnfPeters et al. (2014)
Stroke RecoveryAdult Male Long-Evans RatsDose-dependent (daily administration)Skilled Reaching TaskEnhanced cortical reorganizationMacDonald et al. (2007)

Table 2: Effects of a PDE4D Inhibitor (BPN14770) in a Fragile X Mouse Model (Fmr1 KO)

Behavioral Phenotype Effect of BPN14770 Cellular Phenotype Effect of BPN14770 Reference
HyperarousalReducedDendritic Spine MorphologyImprovedFRAXA Research Foundation
Social InteractionImproved
Natural Behaviors (Nesting)Increased

References

Application Notes and Protocols for Fear Conditioning Experiments Using HT-0712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting fear conditioning experiments in rodent models using HT-0712, a phosphodiesterase 4 (PDE4) inhibitor. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a cognitive enhancer, particularly in the context of age-associated memory impairment.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases cAMP levels, which in turn activates the cAMP response element-binding protein (CREB) signaling pathway.[1] This pathway is fundamental for synaptic plasticity and the formation of long-term memories.[1] Preclinical studies have demonstrated that this compound can enhance memory formation, making it a promising candidate for treating cognitive decline.[1][2]

Fear conditioning is a widely used behavioral paradigm to study associative learning and memory in rodents.[3][4] It involves pairing a neutral conditioned stimulus (CS), such as a tone or a specific environment (context), with an aversive unconditioned stimulus (US), typically a mild foot shock.[3][4] After conditioning, the animal exhibits a fear response, such as freezing, to the CS alone. This application note will focus on two key variations of this paradigm: contextual and trace fear conditioning, both of which are sensitive to hippocampal function and have been used to evaluate the effects of this compound.[5]

Mechanism of Action: this compound Signaling Pathway

This compound enhances memory consolidation by modulating the cAMP/PKA/CREB signaling cascade. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes crucial for synaptic plasticity and long-term memory, such as c-Fos, Zif268, and brain-derived neurotrophic factor (Bdnf).[2]

HT0712_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive AMP AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive CREB_active Active CREB-P CREB_inactive->CREB_active CRE CRE CREB_active->CRE Gene_Transcription Gene Transcription (c-Fos, Zif268, Bdnf) CRE->Gene_Transcription Synaptic_Plasticity Synaptic Plasticity & Long-Term Memory Gene_Transcription->Synaptic_Plasticity HT0712 This compound HT0712->PDE4 Inhibits

Caption: this compound Signaling Pathway.

Experimental Data Summary

The following tables summarize the quantitative data from fear conditioning experiments conducted with this compound in aged mice. The primary measure of fear memory is the percentage of time spent freezing.

Table 1: Effect of this compound on Contextual Fear Memory in Aged Mice

Treatment GroupNMean Freezing (%)Standard Error of the Mean (SEM)
Vehicle16~25~5
This compound (0.1 mg/kg)19~45~5

Data are approximations derived from graphical representations in Peters et al., 2014 and are intended for illustrative purposes.[5]

Table 2: Effect of this compound on Trace Fear Memory in Aged Mice

Treatment GroupPre-CS Freezing (%)CS Freezing (%)
Vehicle (n=24)~10~15
This compound (0.1 mg/kg, n=12)~10~30

Data are approximations derived from graphical representations in Peters et al., 2014 and are intended for illustrative purposes.[5]

Experimental Protocols

The following are detailed protocols for contextual and trace fear conditioning in aged mice, based on methodologies used in studies evaluating this compound.

Protocol 1: Contextual Fear Conditioning

This protocol assesses fear memory associated with the conditioning environment.

Materials:

  • Fear conditioning apparatus (e.g., Coulbourn Instruments or Med Associates)

  • This compound

  • Vehicle solution (e.g., saline)

  • Syringes for intraperitoneal (i.p.) injection

  • Animal scale

  • Timers

  • Cleaning solution (e.g., 70% ethanol)

Procedure:

  • Habituation:

    • Handle the mice for several days leading up to the experiment to reduce stress.

    • On the day of training, allow mice to acclimate to the testing room for at least 30 minutes.

  • Drug Administration:

    • Weigh each mouse to determine the correct injection volume.

    • Administer this compound (0.1 mg/kg) or vehicle via i.p. injection 20 minutes prior to the training session.

  • Training (Day 1):

    • Place the mouse in the conditioning chamber.

    • Allow a 2-minute habituation period.

    • Deliver a series of foot shocks (e.g., 3 shocks of 2-second duration at a 1-minute interval). The shock intensity should be calibrated (e.g., 0.5 mA).[6]

    • Leave the mouse in the chamber for an additional 30 seconds after the final shock.

    • Return the mouse to its home cage.

    • Clean the chamber thoroughly with 70% ethanol between animals.

  • Testing (Day 2):

    • Place the mouse back into the same conditioning chamber 24 hours after training.

    • Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering any shocks.

    • Analyze the recording for freezing behavior, defined as the complete absence of movement except for respiration.

Protocol 2: Trace Fear Conditioning

This protocol assesses fear memory for a discrete cue (tone) that is separated in time from the aversive stimulus, a process highly dependent on the hippocampus.

Materials:

  • Same as for Contextual Fear Conditioning, with the addition of a tone generator integrated with the fear conditioning apparatus.

  • A novel context for testing that is distinct from the training context.

Procedure:

  • Habituation and Drug Administration:

    • Follow steps 1 and 2 from the Contextual Fear Conditioning protocol.

  • Training (Day 1):

    • Place the mouse in the conditioning chamber.

    • Allow a habituation period (e.g., 2 minutes).

    • Present the auditory cue (conditioned stimulus, CS), for instance, a 20-second tone at 80 dB.[7]

    • Following the termination of the tone, there is a "trace interval" of 15 seconds during which no stimulus is present.[5]

    • At the end of the trace interval, deliver a mild foot shock (unconditioned stimulus, US), for example, a 2-second shock at 0.5 mA.[8]

    • Repeat this pairing for a total of 5 trials with an inter-trial interval of, for instance, 120 seconds.[7]

    • Return the mouse to its home cage after the session.

    • Clean the chamber thoroughly.

  • Testing (Day 2):

    • 24 hours after training, place the mouse in a novel context (different shape, flooring, and odor from the training chamber).

    • Allow a baseline period to measure pre-CS freezing.

    • Present the auditory cue (tone) for a set duration and record freezing behavior.

    • Analyze the percentage of time spent freezing during the pre-CS and CS periods.

Experimental Workflow

The following diagram illustrates the general workflow for a fear conditioning experiment with this compound.

Fear_Conditioning_Workflow start Start acclimation Animal Acclimation & Habituation start->acclimation randomization Randomization into Treatment Groups (Vehicle vs. This compound) acclimation->randomization drug_admin Drug Administration (i.p. injection) randomization->drug_admin training Fear Conditioning Training (Contextual or Trace) drug_admin->training memory_consolidation Memory Consolidation (24-hour interval) training->memory_consolidation testing Memory Testing (Measure Freezing) memory_consolidation->testing data_analysis Data Analysis (Statistical Comparison) testing->data_analysis end End data_analysis->end

Caption: Experimental Workflow.

Conclusion

This compound shows significant promise in enhancing hippocampus-dependent memory in the context of aging. The provided protocols for contextual and trace fear conditioning offer a robust framework for preclinical evaluation of this compound and other potential cognitive enhancers. Careful attention to experimental detail and the use of appropriate control groups are essential for obtaining reliable and reproducible data. These application notes should serve as a valuable resource for researchers in the field of neuroscience and drug development.

References

Application Notes and Protocols for Western Blot Analysis of pCREB Levels Following HT-0712 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-0712 is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated potential in preclinical models for improving cognitive function and promoting neuronal plasticity.[1][2][3][4] The mechanism of action of this compound is centered on the enhancement of the cyclic AMP (cAMP) signaling pathway. By inhibiting PDE4, the enzyme responsible for the degradation of cAMP, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB) at the Serine-133 residue. Phosphorylated CREB (pCREB) is a critical transcription factor that binds to cAMP response elements (CRE) in the promoter regions of various genes, leading to the transcription of genes crucial for synaptic plasticity, long-term memory formation, and neuronal survival.[1][4][5]

This document provides detailed protocols for the analysis of pCREB levels in response to this compound treatment using Western blotting, a fundamental technique for quantifying protein expression.

Signaling Pathway

The signaling cascade initiated by this compound leading to the phosphorylation of CREB is a key pathway in neurobiology. Understanding this pathway is crucial for interpreting the effects of this compound on cellular function.

HT0712_pCREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits PDE4->cAMP Degrades PKA PKA cAMP->PKA pPKA pPKA (active) PKA->pPKA Activates CREB CREB pPKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Target Gene Expression pCREB->Gene Promotes Transcription

Figure 1: this compound Signaling Pathway to CREB Phosphorylation.

Experimental Protocols

The following protocols provide a detailed methodology for the Western blot analysis of pCREB levels in cell culture models treated with this compound.

I. Cell Culture and this compound Treatment

This protocol is designed for neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate.

  • Cell Culture: Culture cells in appropriate media supplemented with serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Differentiation (if applicable): For cell lines like SH-SY5Y, induce differentiation for 5-7 days prior to treatment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • This compound Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time point (e.g., 30 minutes).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Following treatment, immediately place the culture plates on ice and proceed to protein extraction.

II. Protein Extraction
  • Wash: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein and transfer to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

III. Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization A Protein Quantification B Sample Normalization A->B C SDS-PAGE Separation B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody (anti-pCREB/CREB) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging H->I J Densitometry Analysis I->J

Figure 2: Western Blot Experimental Workflow.
  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (for Total CREB):

    • To normalize pCREB levels, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

    • After stripping, re-block the membrane and probe with a primary antibody for total CREB.

    • Repeat the washing and secondary antibody incubation steps.

  • Densitometry Analysis:

    • Quantify the band intensities for both pCREB and total CREB using image analysis software (e.g., ImageJ).

    • The pCREB signal should be normalized to the total CREB signal for each sample.

Data Presentation

The following tables present representative data from dose-response and time-course experiments analyzing the effect of this compound on pCREB levels.

Table 1: Dose-Dependent Effect of this compound on pCREB Levels

This compound Concentration (nM)pCREB/Total CREB Ratio (Normalized to Control)
0 (Vehicle)1.00
101.25
501.80
1002.50
2502.45
5002.30

Table 2: Time-Course of pCREB Activation by this compound (100 nM)

Time (minutes)pCREB/Total CREB Ratio (Normalized to Time 0)
01.00
51.50
152.10
302.60
602.20

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on CREB phosphorylation. The Western blot analysis is a powerful tool to quantify changes in pCREB levels, offering valuable insights into the molecular mechanisms by which this compound may exert its pro-cognitive effects. The provided representative data illustrates the expected dose-dependent and time-course activation of CREB by this compound. Researchers can adapt these protocols to their specific cellular or tissue models to further explore the therapeutic potential of this and other PDE4 inhibitors.

References

Application Notes and Protocols: Measuring cAMP Levels in Response to HT-0712 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-0712 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a crucial second messenger involved in a multitude of cellular signaling pathways.[1][2] Notably, the elevation of cAMP levels activates the cAMP response element-binding protein (CREB), a transcription factor pivotal for long-term memory formation and synaptic plasticity.[3] This mechanism of action underlies the potential of this compound as a cognitive enhancer for conditions such as age-associated memory impairment.

These application notes provide detailed protocols for measuring the in vitro effects of this compound on intracellular cAMP levels in cultured cells. The methodologies described herein are essential for researchers studying the pharmacological properties of this compound and similar PDE4 inhibitors.

Signaling Pathway of this compound Action

The mechanism by which this compound increases cAMP levels and activates downstream signaling is depicted in the following pathway.

HT0712_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist GPCR GPCR GPCR_Agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB Activation PKA->CREB Phosphorylates HT0712 This compound HT0712->PDE4 Inhibits

This compound inhibits PDE4, leading to increased cAMP and PKA-mediated CREB activation.

Experimental Protocols

Several methods are available for quantifying intracellular cAMP levels. This section details a robust and widely used luminescence-based assay, the cAMP-Glo™ Assay, which offers high sensitivity and a broad dynamic range. A competitive enzyme-linked immunosorbent assay (ELISA) protocol is also provided as an alternative.

Recommended Cell Lines
  • SH-SY5Y (Human Neuroblastoma Cells): A human-derived cell line that endogenously expresses PDE4 and is a relevant model for neuronal function.

  • HEK293 (Human Embryonic Kidney Cells): A versatile and easily transfectable cell line commonly used for studying GPCR signaling and cAMP pathways. These cells also endogenously express PDE4.

Protocol 1: Luminescence-Based cAMP Assay (cAMP-Glo™)

This protocol is adapted from commercially available kits (e.g., Promega cAMP-Glo™ Assay).

Materials:

  • This compound

  • Rolipram (positive control)

  • Forskolin (optional, for stimulating adenylyl cyclase)

  • Cell culture medium (e.g., DMEM/F12 for SH-SY5Y, DMEM for HEK293)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • cAMP-Glo™ Assay Kit (or equivalent)

  • Luminometer

Experimental Workflow:

cAMP_Glo_Workflow Cell_Seeding 1. Seed cells in a white-walled assay plate Incubation 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation Compound_Addition 3. Add this compound, Rolipram (positive control), and vehicle (negative control) Incubation->Compound_Addition Stimulation_Incubation 4. Incubate for the desired time (e.g., 30-60 minutes) Compound_Addition->Stimulation_Incubation Lysis 5. Add Lysis Buffer and incubate Stimulation_Incubation->Lysis Detection_Reagent 6. Add cAMP Detection Solution (contains PKA) and incubate Lysis->Detection_Reagent Kinase_Glo 7. Add Kinase-Glo® Reagent Detection_Reagent->Kinase_Glo Luminescence_Reading 8. Measure luminescence Kinase_Glo->Luminescence_Reading

Workflow for the luminescence-based cAMP-Glo™ assay.

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y or HEK293 cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Prepare a stock solution of Rolipram (e.g., 10 mM in DMSO) and dilute to a final concentration of 10 µM as a positive control.

    • Prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement (following the cAMP-Glo™ Assay protocol):

    • Equilibrate the assay plate and cAMP-Glo™ reagents to room temperature.

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature.

    • Add 20 µL of cAMP-Glo™ Detection Solution to each well.

    • Mix on a plate shaker for 2 minutes and then incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: Competitive ELISA for cAMP

Materials:

  • This compound

  • Rolipram

  • Cell Lysis Buffer (e.g., 0.1 M HCl)

  • cAMP ELISA Kit (commercially available from various suppliers)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1-3 from Protocol 1, using a standard clear 96-well cell culture plate.

  • Cell Lysis:

    • After the treatment incubation, carefully aspirate the medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

    • Incubate at room temperature for 10-20 minutes.

    • The cell lysates can be used directly in the ELISA or stored at -20°C.

  • cAMP ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples (cell lysates) to the antibody-coated plate.

      • Adding a fixed amount of HRP-conjugated cAMP.

      • Incubating to allow competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution and incubating to develop color.

      • Adding a stop solution.

      • Reading the absorbance on a microplate reader.

Data Presentation

The results of the dose-response experiment can be summarized in a table. The raw luminescence or absorbance data should be used to calculate the concentration of cAMP based on a standard curve. The data can then be normalized to the vehicle control to determine the fold increase in cAMP.

Table 1: Representative Dose-Response of this compound on cAMP Accumulation in SH-SY5Y Cells

TreatmentConcentration (µM)cAMP Concentration (nM)Fold Increase in cAMP (over Vehicle)
Vehicle (0.1% DMSO)-5.2 ± 0.81.0
This compound0.018.1 ± 1.11.6
This compound0.125.6 ± 3.54.9
This compound1128.3 ± 15.224.7
This compound10285.9 ± 30.155.0
This compound100301.4 ± 32.558.0
Rolipram (Positive Control)10310.5 ± 35.459.7

Note: The data presented in this table are representative and for illustrative purposes. Actual results may vary depending on the cell line, assay conditions, and specific batch of this compound.

From this data, an EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) can be calculated using appropriate software (e.g., GraphPad Prism). Based on the illustrative data, the EC₅₀ for this compound would be in the range of 0.5-1.0 µM.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the in vitro characterization of this compound and other PDE4 inhibitors. By accurately measuring the dose-dependent increase in intracellular cAMP, researchers can elucidate the potency and efficacy of these compounds, contributing to a deeper understanding of their therapeutic potential. The choice of assay and cell line should be guided by the specific research question and available resources.

References

Application Notes and Protocols: A Comparative Overview of Intraperitoneal and Oral Administration of HT-0712 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Pharmacokinetic Differences: Intraperitoneal vs. Oral Administration in Rats

The route of administration profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME). The choice between intraperitoneal (IP) and oral (PO) administration depends on the specific goals of the preclinical study.

Intraperitoneal (IP) Administration: This method involves injecting the substance directly into the peritoneal cavity. It is a common route in animal studies for the following reasons:

  • Rapid Absorption: The large surface area of the peritoneal cavity allows for rapid absorption into the systemic circulation.

  • Bypassing First-Pass Metabolism: Unlike oral administration, IP injection largely avoids the first-pass effect in the liver, where a significant portion of a drug can be metabolized before reaching systemic circulation. This generally leads to higher bioavailability.

  • Higher Bioavailability: Consequently, the fraction of the administered dose that reaches the systemic circulation is often significantly higher with IP administration compared to the oral route.[3][4] For instance, studies with other compounds have shown that the absolute bioavailability can be several-fold higher after IP versus oral administration.[4]

Oral (PO) Administration: This method, typically performed via gavage, involves administering the substance directly into the stomach. It is often preferred for its clinical relevance to human drug administration.

  • First-Pass Metabolism: After absorption from the gastrointestinal tract, the drug enters the portal circulation and passes through the liver before reaching the rest of the body. This "first-pass" metabolism can significantly reduce the amount of active drug that reaches the systemic circulation.

  • Slower Absorption: The absorption process is generally slower and more variable than with IP administration, depending on factors like gastric emptying time, food presence, and drug formulation.

  • Lower Bioavailability: Due to first-pass metabolism and potential incomplete absorption from the gut, oral bioavailability is often lower than that of parenteral routes. For example, the bioavailability of a compound called deramciclane in rats was found to be 3.42% after oral administration and 18.49% after intraperitoneal administration.[5]

The following table summarizes the general quantitative differences between the two routes, based on studies of various compounds in rats. Note: This data is not specific to HT-0712 and is for illustrative purposes only.

Pharmacokinetic ParameterIntraperitoneal (IP) AdministrationOral (PO) AdministrationRationale
Time to Maximum Plasma Concentration (Tmax) ShorterLongerFaster absorption from the peritoneal cavity compared to the gastrointestinal tract.[3]
Maximum Plasma Concentration (Cmax) HigherLowerRapid absorption and avoidance of first-pass metabolism lead to a higher peak concentration.[5]
Area Under the Curve (AUC) HigherLowerGreater overall drug exposure due to higher bioavailability.[3][4]
Absolute Bioavailability (F%) High (can approach 100%)Lower and more variableBypasses first-pass metabolism in the liver.[3][4]

Experimental Protocols

The following are detailed, standardized protocols for the intraperitoneal and oral administration of a test compound like this compound in rats.

Protocol 1: Intraperitoneal (IP) Injection in Rats

1. Materials:

  • This compound solution in an appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, ensuring the final concentration is non-toxic).
  • Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge).
  • Animal scale for accurate body weight measurement.
  • 70% ethanol for disinfection.
  • Appropriate personal protective equipment (PPE).

2. Procedure:

  • Accurately weigh the rat to determine the correct injection volume based on the desired dose (mg/kg).
  • Prepare the this compound solution to the target concentration.
  • Gently restrain the rat, ensuring it is calm. One common method is to hold the rat with its head tilted downwards to move the abdominal organs away from the injection site.
  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
  • Disinfect the injection site with 70% ethanol.
  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid (blood or urine) is drawn back, which would indicate improper placement.
  • Inject the solution smoothly and withdraw the needle.
  • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Oral Gavage (PO) in Rats

1. Materials:

  • This compound solution or suspension in a suitable vehicle.
  • Sterile oral gavage needles (flexible or rigid, with a ball-tip to prevent esophageal injury; 16-18 gauge for adult rats).
  • Syringes of appropriate size.
  • Animal scale.
  • Appropriate PPE.

2. Procedure:

  • Accurately weigh the rat to calculate the required volume.
  • Prepare the this compound formulation.
  • Securely restrain the rat to prevent movement. The head and neck should be held gently but firmly in a straight line with the body.
  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
  • Moisten the tip of the gavage needle with the vehicle or water to facilitate smooth passage.
  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus until it reaches the pre-measured mark. There should be no resistance; if there is, withdraw and reposition.
  • Administer the solution slowly.
  • Withdraw the needle smoothly.
  • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in intracellular signaling.[6] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6][7] Activated CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes involved in synaptic plasticity and memory formation, such as c-Fos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[1][2]

HT0712_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates 5AMP 5'-AMP PDE4->5AMP Degrades HT0712 This compound HT0712->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active (pCREB) CREB_inactive->CREB_active Genes Target Genes (c-Fos, BDNF) CREB_active->Genes Promotes Transcription mRNA mRNA Genes->mRNA Proteins Proteins for Synaptic Plasticity & Memory mRNA->Proteins Translation

Caption: this compound inhibits PDE4, increasing cAMP and activating the CREB pathway.

Comparative Pharmacokinetic Workflow

The diagram below illustrates the distinct pathways a compound like this compound takes following oral versus intraperitoneal administration in a rat model.

PK_Workflow cluster_PO Oral (PO) Administration cluster_IP Intraperitoneal (IP) Administration PO_Admin Oral Gavage Stomach Stomach & Intestines PO_Admin->Stomach PortalVein Portal Vein Stomach->PortalVein Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic_Circulation Systemic Circulation (Bloodstream) Liver->Systemic_Circulation Slower Entry (Lower Bioavailability) IP_Admin IP Injection Peritoneum Peritoneal Cavity IP_Admin->Peritoneum Peritoneum->Systemic_Circulation Rapid Absorption (High Bioavailability) Target_Tissues Target Tissues (e.g., Brain) Systemic_Circulation->Target_Tissues Distribution Elimination Elimination (e.g., Kidneys, Liver) Systemic_Circulation->Elimination Metabolism & Excretion Target_Tissues->Systemic_Circulation

Caption: Pharmacokinetic pathways for oral vs. intraperitoneal administration in rats.

References

Application Notes and Protocols for HT-0712 in Primary Hippocampal Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HT-0712 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways.[1][2][3][4] By inhibiting PDE4, this compound prevents the degradation of cyclic AMP (cAMP), leading to an increase in its intracellular concentration. This elevation in cAMP levels activates the cAMP response element-binding protein (CREB) signaling pathway, which is fundamental for synaptic plasticity, learning, and memory.[3][4][5]

Studies have demonstrated that this compound enhances long-term memory formation and facilitates CRE-mediated gene expression in hippocampal neurons.[1][2][5][6] This makes this compound a compound of significant interest for researchers studying neurocognitive disorders, age-associated memory impairment, and mechanisms of neuronal plasticity.[4] These application notes provide detailed protocols for the use of this compound in primary hippocampal neuron cultures to investigate its effects on neuronal function.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeSource
EC50 for CRE-mediated gene expression257 nMCultured Neurons[5]

Table 2: In Vivo Brain Concentration

Oral Dose (Mice)Brain Concentration (1h post-dose)Source
1 mg/kg34 nM[5]

Signaling Pathway

The primary mechanism of action for this compound involves the modulation of the cAMP/PKA/CREB signaling cascade.

HT0712_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades HT0712 This compound HT0712->PDE4 Inhibits PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates pCREB pCREB CREB_inactive->pCREB Gene_Expression CRE-mediated Gene Expression (e.g., cFos, Zif268, BDNF) pCREB->Gene_Expression Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.

Experimental Protocols

Protocol 1: Preparation of Primary Hippocampal Neuron Cultures

This protocol is adapted from standard procedures for culturing primary neurons.[7][8][9]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Digestion solution (e.g., Trypsin, Papain)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and serum)

  • Maintenance medium (e.g., Serum-free Neurobasal medium with B-27 and GlutaMAX)

  • Sterile dissection tools

  • 70 µm cell strainer

Procedure:

  • Prepare culture plates by coating with Poly-D-lysine or Poly-L-lysine according to the manufacturer's instructions. Rinse thoroughly with sterile water and allow to dry.[10][11]

  • Euthanize pregnant dam and harvest E18 embryos.

  • Dissect hippocampi from embryonic brains in ice-cold dissection medium.

  • Transfer dissected hippocampi to a tube containing digestion solution and incubate at 37°C as recommended for the chosen enzyme.

  • Gently wash the tissue to remove the digestion solution and mechanically dissociate the cells by triturating with a fire-polished Pasteur pipette in plating medium.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[12]

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate).

  • Incubate cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, or once neurons have adhered, replace the plating medium with maintenance medium.

  • Perform half-media changes every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Protocol 2: Application of this compound to Primary Hippocampal Neurons

Materials:

  • This compound compound

  • Vehicle (e.g., DMSO)

  • Mature primary hippocampal neuron cultures (DIV 7-14)

  • Maintenance medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For example, create a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed maintenance medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the reported EC50 of 257 nM (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as used in the highest concentration of this compound. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity.

  • Treatment:

    • Remove half of the conditioned medium from each well of the neuron culture plate.

    • Gently add an equal volume of the prepared this compound working solution or vehicle control medium to the respective wells.

    • Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration. Incubation times may vary depending on the experimental endpoint (e.g., 1 hour for signaling pathway activation, 24-72 hours for gene expression or morphological analysis).

  • Post-Treatment Analysis: Following incubation, cells can be processed for various downstream analyses, such as:

    • Immunocytochemistry: To analyze protein expression and localization (e.g., pCREB).

    • Western Blotting: To quantify changes in protein levels.

    • qRT-PCR: To measure changes in the expression of CREB target genes like cFos, Zif268, and Bdnf.[2]

    • Morphological Analysis: To assess changes in neurite outgrowth or dendritic spine density.

Experimental Workflow

HT0712_Workflow cluster_prep Culture Preparation cluster_treat Treatment cluster_analysis Downstream Analysis arrow arrow Dissect 1. Dissect E18 Hippocampi Dissociate 2. Dissociate Tissue Dissect->Dissociate Plate 3. Plate Neurons Dissociate->Plate Mature 4. Mature Cultures (7-14 DIV) Plate->Mature Treat_Cells 7. Treat Neurons (Vehicle or this compound) Mature->Treat_Cells Prepare_Stock 5. Prepare this compound Stock (e.g., 10 mM in DMSO) Prepare_Working 6. Prepare Working Solutions (e.g., 10 nM - 10 µM) Prepare_Stock->Prepare_Working Prepare_Working->Treat_Cells Incubate 8. Incubate (1-72 hours) Treat_Cells->Incubate Analysis 9. Analyze Endpoints Incubate->Analysis ICC Immunocytochemistry (Morphology) Analysis->ICC qPCR qRT-PCR (Gene Expression) Analysis->qPCR WB Western Blot (pCREB)

Caption: Workflow for treating primary hippocampal neurons with this compound.

References

Application Note: Quantitative PCR Analysis of CREB Target Gene Expression Modulated by HT-0712

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of cAMP-responsive element-binding protein (CREB) target gene expression in response to treatment with HT-0712, a phosphodiesterase 4 (PDE4) inhibitor. This compound has been shown to enhance CREB-mediated gene expression, which is crucial for neuronal plasticity and memory formation.[1][2][3][4][5][6][7] The following protocols and data presentation guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds targeting the CREB signaling pathway.

Introduction

The transcription factor CREB is a critical regulator of gene expression involved in various physiological processes, including neuronal plasticity, learning, and memory.[4][5][6][7][8] The activation of CREB is triggered by a variety of signaling cascades, leading to the transcription of target genes that contain cAMP-responsive elements (CREs) in their promoter regions. Dysregulation of the CREB signaling pathway has been implicated in several neurological and psychiatric disorders.

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[9][10] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation and activation of CREB.[9] Activated CREB then binds to CREs and promotes the transcription of target genes such as Brain-Derived Neurotrophic Factor (Bdnf), c-Fos, and Zif268 (Egr1), which are known to be involved in synaptic plasticity and memory consolidation.[1][3] This mechanism of action makes this compound a promising candidate for the treatment of age-associated memory impairment and other cognitive disorders.[1][2][9][11]

This application note describes a comprehensive workflow for treating a relevant cell line with this compound, followed by the quantification of CREB target gene expression using quantitative Polymerase Chain Reaction (qPCR).

Data Presentation

The following table summarizes the expected quantitative data from a qPCR analysis of CREB target genes following treatment with this compound. The data is presented as fold change in gene expression relative to a vehicle-treated control group.

Target GeneTreatment GroupConcentrationFold Change (Mean ± SD)p-value
Bdnf Vehicle-1.00 ± 0.12-
This compound1 µM2.54 ± 0.31<0.01
This compound10 µM4.12 ± 0.45<0.001
c-Fos Vehicle-1.00 ± 0.15-
This compound1 µM3.89 ± 0.52<0.01
This compound10 µM6.78 ± 0.89<0.001
Zif268 (Egr1) Vehicle-1.00 ± 0.10-
This compound1 µM2.15 ± 0.25<0.05
This compound10 µM3.98 ± 0.41<0.001

Mandatory Visualizations

CREB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CRE CRE pCREB->CRE Binding TargetGenes Target Genes (Bdnf, c-Fos, Zif268) CRE->TargetGenes Transcription

Caption: this compound inhibits PDE4, increasing cAMP and activating the CREB signaling pathway.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound (and Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with Primers for CREB Target Genes cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end_node End: Fold Change in Gene Expression analysis->end_node

Caption: Workflow for analyzing CREB target gene expression after this compound treatment.

Logical_Relationship HT0712 This compound PDE4_Inhibition PDE4 Inhibition HT0712->PDE4_Inhibition cAMP_Increase Increased cAMP PDE4_Inhibition->cAMP_Increase CREB_Activation CREB Activation cAMP_Increase->CREB_Activation Target_Gene_Expression Increased Expression of CREB Target Genes (Bdnf, c-Fos, Zif268) CREB_Activation->Target_Gene_Expression

Caption: Logical flow from this compound to increased CREB target gene expression.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is optimized for a human neuroblastoma cell line (e.g., SH-SY5Y), which is a common model for studying neuronal function.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10⁵ cells per well.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare working solutions of this compound in cell culture medium at final concentrations of 1 µM and 10 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for 6 hours at 37°C and 5% CO₂.

Total RNA Extraction

Materials:

  • TRIzol™ Reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (RNase-free)

  • Centrifuge

Procedure:

  • Aspirate the medium from the wells and wash the cells once with ice-cold PBS.

  • Add 1 mL of TRIzol™ Reagent to each well and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube.

  • Incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tubes securely and shake vigorously for 15 seconds.

  • Incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in 20-50 µL of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis (Reverse Transcription)

Materials:

  • High-Capacity cDNA Reverse Transcription Kit or equivalent

  • Extracted total RNA (1 µg per reaction)

  • Thermal cycler

Procedure:

  • Prepare the reverse transcription master mix according to the manufacturer's instructions. A typical 20 µL reaction includes:

    • 10X RT Buffer: 2.0 µL

    • 25X dNTP Mix (100 mM): 0.8 µL

    • 10X RT Random Primers: 2.0 µL

    • MultiScribe™ Reverse Transcriptase: 1.0 µL

    • Nuclease-free H₂O: 4.2 µL

    • RNA sample (1 µg): 10.0 µL

  • Gently mix the components and collect the contents by brief centrifugation.

  • Incubate the reactions in a thermal cycler using the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

    • Hold at 4°C

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

Materials:

  • Synthesized cDNA

  • SYBR™ Green PCR Master Mix or equivalent

  • Forward and reverse primers for target genes (Bdnf, c-Fos, Zif268) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

  • qPCR plates and seals

Primer Sequences (Human):

  • Bdnf :

    • Forward: 5'-TGCAGGGGCATAGACAAAAGG-3'

    • Reverse: 5'-CTTATGAATCGCCAGCCAATTCTC-3'

  • c-Fos :

    • Forward: 5'-CGGGGGCAAGGTGAAGAC-3'

    • Reverse: 5'-GCTGCCAGGATGAATTCCAG-3'

  • Zif268 (Egr1) :

    • Forward: 5'-CCTACGAGCACCTGACCGC-3'

    • Reverse: 5'-GGCTGGGGATAACTCGTCTCC-3'

  • GAPDH :

    • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 2X SYBR™ Green PCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA (diluted 1:10): 2 µL

    • Nuclease-free H₂O: 7 µL

  • Dispense the reaction mix into a qPCR plate.

  • Run the qPCR using a standard thermal cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12] Normalize the expression of the target genes to the housekeeping gene.

References

Troubleshooting & Optimization

HT-0712 Solubility and Formulation Guide for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of HT-0712 for in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges in formulating this promising PDE4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor investigated for its potential cognitive-enhancing effects. Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues such as precipitation, inaccurate dosing, and low bioavailability.

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This rise in cAMP activates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.

Q3: Are there any known successful formulations for administering this compound to animals?

A3: Yes, published research has successfully used the following formulations for in vivo studies in mice:

  • Intraperitoneal (i.p.) injection: A solution of 1% dimethyl sulfoxide (DMSO) in phosphate-buffered saline (PBS).

  • Oral (p.o.) administration: A suspension of 2% DMSO and 98% carboxymethylcellulose (CMC).

Troubleshooting Guide

Issue: My this compound formulation is cloudy or shows precipitation.

This is a common issue arising from the poor aqueous solubility of this compound. Here are several troubleshooting steps:

  • Ensure Proper Dissolution: Make sure that this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding the aqueous component (e.g., PBS or CMC solution). Sonication can aid in this initial dissolution step.

  • Stepwise Dilution: When preparing aqueous dilutions from a DMSO stock, add the aqueous solution to the DMSO stock slowly while vortexing or stirring. This gradual change in solvent polarity can help prevent precipitation.

  • Consider Co-solvents: If precipitation persists, the use of co-solvents may be necessary. The table below provides a qualitative guide to solvent systems for poorly soluble compounds.

Table 1: General Purpose Solubilizing Agents for Poorly Soluble Compounds
Solvent/Excipient Route of Administration Considerations
Dimethyl Sulfoxide (DMSO)Parenteral, OralA powerful solvent, but can have toxic effects at higher concentrations. For in vivo use, the final DMSO concentration should ideally be below 5%, and preferably 2% or lower.
Polyethylene Glycol 400 (PEG400)Parenteral, OralA water-miscible polymer that can significantly improve the solubility of hydrophobic compounds.
EthanolParenteral, OralOften used as a co-solvent. Its concentration should be carefully controlled due to potential behavioral and physiological effects in animals.
Tween 80 (Polysorbate 80)Parenteral, OralA non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic drugs.
Carboxymethylcellulose (CMC)OralA viscosity-enhancing agent used to create stable suspensions for oral gavage.
Cyclodextrins (e.g., HP-β-CD)Parenteral, OralThese cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of 1% DMSO/PBS for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution of this compound in DMSO:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add a small volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). The exact concentration will depend on the final desired dose.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Prepare the 1% DMSO/PBS Vehicle:

    • In a separate sterile tube, prepare the vehicle by adding 1 part DMSO to 99 parts sterile PBS (e.g., 10 µL of DMSO in 990 µL of PBS).

  • Prepare the Final Dosing Solution:

    • Based on the desired final concentration of this compound and a final DMSO concentration of 1%, calculate the volume of the this compound stock solution and the 1% DMSO/PBS vehicle needed.

    • Crucially, add the PBS to the DMSO stock solution slowly and incrementally while continuously vortexing. This gradual dilution is critical to prevent precipitation.

    • For example, to prepare 1 mL of a 0.1 mg/mL this compound solution in 1% DMSO/PBS from a 10 mg/mL stock in 100% DMSO:

      • Take 10 µL of the 10 mg/mL this compound stock solution.

      • Slowly add 990 µL of sterile PBS while vortexing.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for injection. If it is cloudy, consider optimizing the formulation with different co-solvents.

Protocol 2: Preparation of 2% DMSO/98% CMC for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • Sterile water

  • Magnetic stirrer and stir bar

  • Sterile tubes or bottles

Procedure:

  • Prepare the 0.5% CMC Solution (can be prepared in advance):

    • Heat sterile water to approximately 60-70°C.

    • Slowly add the CMC powder (0.5 g for every 100 mL of water) to the heated water while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC is fully dispersed. The solution may appear clumpy initially.

    • Allow the solution to cool to room temperature while stirring. It will become a clear, viscous solution. Store at 4°C.

  • Prepare a Concentrated Stock Solution of this compound in DMSO:

    • As in Protocol 1, prepare a concentrated stock of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Prepare the Final Dosing Suspension:

    • Calculate the required volumes based on the desired final concentration of this compound and a final vehicle composition of 2% DMSO and 98% of the 0.5% CMC solution.

    • In a sterile tube, add the calculated volume of the this compound stock solution.

    • Slowly add the 0.5% CMC solution to the DMSO stock while vortexing or stirring to create a uniform suspension.

    • For example, to prepare 1 mL of a 1 mg/mL this compound suspension in 2% DMSO/98% CMC from a 50 mg/mL stock in 100% DMSO:

      • Take 20 µL of the 50 mg/mL this compound stock solution.

      • Slowly add 980 µL of the 0.5% CMC solution while vortexing.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each oral gavage to ensure uniform dosing.

Visualizations

HT0712_Signaling_Pathway HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation & Activation Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression Promotes Solubility_Workflow Start Start: Poorly Soluble This compound Dissolve_DMSO Dissolve this compound in 100% DMSO Start->Dissolve_DMSO Choose_Vehicle Choose Aqueous Vehicle (e.g., PBS, CMC) Dissolve_DMSO->Choose_Vehicle Prepare_IP Prepare 1% DMSO/PBS (for i.p. injection) Choose_Vehicle->Prepare_IP Parenteral Prepare_Oral Prepare 2% DMSO/CMC (for oral gavage) Choose_Vehicle->Prepare_Oral Oral Check_Solubility Check for Precipitation Prepare_IP->Check_Solubility Prepare_Oral->Check_Solubility Administer Administer to Animal Check_Solubility->Administer Clear Solution/ Stable Suspension Troubleshoot Troubleshoot: - Use co-solvents - Adjust concentrations Check_Solubility->Troubleshoot Precipitation Troubleshoot->Dissolve_DMSO Troubleshooting_Logic Start Problem: This compound Precipitation Q1 Is this compound fully dissolved in DMSO initially? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the aqueous phase added slowly with vortexing? A1_Yes->Q2 Action1 Action: Use sonication or gentle warming to fully dissolve in 100% DMSO. A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is precipitation still occurring? A2_Yes->Q3 Action2 Action: Repeat dilution, adding aqueous phase gradually to DMSO stock. A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Consider advanced formulation strategies: - Co-solvents (PEG400) - Surfactants (Tween 80) - Cyclodextrins A3_Yes->Action3 Success Solution is clear/ stable. Proceed. A3_No->Success

Technical Support Center: Addressing Off-Target Effects of PDE4 Inhibitors like HT-0712

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE4 inhibitors, specifically focusing on addressing potential off-target effects of compounds like HT-0712.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of PDE4, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, known to be involved in long-term memory formation.[2]

Q2: What are the known off-target effects of PDE4 inhibitors in general?

A2: The most commonly reported off-target effects of PDE4 inhibitors are nausea and emesis.[4] These effects are often attributed to the inhibition of the PDE4D isoform in the central nervous system. Other reported adverse effects include headache, diarrhea, and fatigue. Some early-generation PDE4 inhibitors were also associated with mesenteric vasculitis in preclinical studies, though this has been less of a concern with newer compounds. Research has also shown that some PDE4 inhibitors, like rolipram, may have off-target effects on other proteins such as matrix metalloproteinases (MMPs).[5][6][7]

Q3: How selective is this compound for PDE4?

A3: Based on available preclinical data, this compound has demonstrated a high degree of selectivity for PDE4. It shows potent inhibition of PDE4 while having little to no effect on other phosphodiesterase isoforms such as PDE1b, PDE2a, PDE3a, and PDE10. Furthermore, screening against a wide panel of central nervous system targets, including various dopamine, adrenergic, glutamate, GABA, and histamine receptors, as well as neurotransmitter transporters, has not revealed significant off-target binding.

Q4: My experimental results with this compound are inconsistent. What are the common causes?

A4: Inconsistent results can arise from several factors, including:

  • Compound Stability and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions and dilutions for each experiment.

  • Cell-Based Assay Variability: Factors such as cell passage number, cell density, and overall cell health can significantly impact results. It is crucial to maintain consistent cell culture practices.

  • Assay Conditions: Variations in incubation times, temperatures, and reagent concentrations can lead to variability.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cells or Tissues Treated with this compound

Possible Cause 1: Off-Target Kinase Activity

While this compound is a selective PDE4 inhibitor, it is good practice to rule out off-target kinase activity, a common liability for small molecule inhibitors.

Troubleshooting Steps:

  • Perform a Kinome Scan: Screen this compound against a broad panel of kinases (e.g., KINOMEscan™) to identify any potential off-target interactions. This will provide quantitative data (Kd values) on the binding affinity of this compound to a wide range of kinases.

  • Validate Hits in Cellular Assays: If the kinome scan identifies potential off-target kinases, validate these findings in a cellular context. Use a cellular thermal shift assay (CETSA) to confirm target engagement of the identified off-target kinase by this compound in intact cells.

  • Correlate with Phenotype: If off-target engagement is confirmed, investigate whether inhibition of the off-target kinase could plausibly explain the observed phenotype by consulting literature on the function of that kinase.

Logical Workflow for Investigating Off-Target Kinase Effects

G A Unexpected Cellular Phenotype with this compound B Hypothesize Off-Target Kinase Activity A->B C Perform Kinome Scan (e.g., KINOMEscan™) B->C D Analyze Kinome Scan Data (Identify potential hits with significant Kd) C->D E No Significant Kinase Hits D->E No F Significant Kinase Hit(s) Identified D->F Yes L Phenotype Likely Due to On-Target PDE4 Inhibition E->L G Validate Target Engagement in Cells (e.g., CETSA) F->G H No Cellular Engagement G->H No I Cellular Engagement Confirmed G->I Yes H->L J Investigate Downstream Signaling of Off-Target Kinase I->J K Correlate with Observed Phenotype J->K M Phenotype Potentially Mediated by Off-Target Kinase K->M

Workflow for investigating potential off-target kinase effects.

Possible Cause 2: Unintended Effects on Other Cellular Proteins

Even with high selectivity, interactions with other proteins at high concentrations cannot be entirely ruled out.

Troubleshooting Steps:

  • Perform a Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS): This unbiased approach can identify proteins that are stabilized or destabilized by this compound binding in a cellular context, revealing potential off-target interactions beyond kinases.

  • Competitive Binding Assays: If a specific off-target is suspected based on literature for similar compounds (e.g., MMPs for rolipram), a competitive binding assay can be developed to quantify the interaction.[5][6][7]

Issue 2: Inconsistent or Noisy Data in cAMP Measurement Assays

Possible Cause 1: Suboptimal Assay Conditions for a PDE4 Inhibitor

The presence of a potent PDE4 inhibitor can dramatically alter the dynamic range of a cAMP assay.

Troubleshooting Steps:

  • Optimize Agonist Concentration: When using an agonist to stimulate cAMP production, re-titrate the agonist in the presence of this compound. The EC50 of the agonist may shift, and a lower concentration might be needed to stay within the linear range of the cAMP standard curve.

  • Adjust Cell Seeding Density: The number of cells per well can influence the basal and stimulated levels of cAMP. Optimize the cell density to ensure that the measured cAMP levels fall within the dynamic range of your assay kit, both with and without the inhibitor.

  • Check for PDE Inhibitor in Lysis Buffer: Some commercial cAMP assay kits include a broad-spectrum PDE inhibitor (like IBMX) in the lysis buffer. The presence of this compound in your experiment may make this redundant or could lead to unexpected synergistic effects. Consult the assay manual and consider using a buffer without an additional PDE inhibitor.

Possible Cause 2: High Background or Low Signal-to-Noise Ratio

Troubleshooting Steps:

  • Validate with a Positive Control: Use a known PDE4 inhibitor with a well-characterized potency (e.g., rolipram) as a positive control to ensure the assay is performing as expected.

  • Check for Autofluorescence/Autoluminescence: If using a fluorescence- or luminescence-based assay, test for any intrinsic signal from this compound at the concentrations used.

  • Thorough Washing Steps (for ELISA-based assays): Insufficient washing can lead to high background. Ensure all wash steps are performed according to the protocol.

  • Reagent Quality: Ensure all assay reagents, including the cAMP standard, are within their expiration dates and have been stored correctly.

Troubleshooting Logic for cAMP Assays with PDE4 Inhibitors

G A Inconsistent/Noisy cAMP Assay Data B Is the standard curve reproducible? A->B C Check reagent preparation and storage. B->C No D Is the signal window (agonist vs. basal) adequate? B->D Yes E Optimize cell density and agonist concentration. D->E No F Are results with this compound unexpected? D->F Yes G Re-titrate agonist in the presence of this compound. F->G H Check for interference of This compound with detection. F->H I Review lysis buffer components for other PDE inhibitors. F->I

Troubleshooting workflow for cAMP assays.

Data Presentation

Table 1: Selectivity Profile of this compound Against Various Phosphodiesterases

Target% Inhibition at 10 µM this compound
PDE4d3 Potent Blockade
PDE1bNo significant effect
PDE2aNo significant effect
PDE3aNo significant effect
PDE10No significant effect

Data summarized from available preclinical studies.

Table 2: Example Kinome Scan Data for a Hypothetical PDE4 Inhibitor

Kinase TargetKd (nM)Interpretation
PDE4D 5 Primary Target
Kinase X500Potential off-target, 100-fold less potent than primary target.
Kinase Y>10,000No significant binding.
Kinase Z800Potential off-target, requires cellular validation.

This table is for illustrative purposes to demonstrate how kinome scan data would be presented.

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 of a test compound against a purified PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4D)

  • PDE Assay Buffer

  • FAM-labeled cAMP substrate

  • Binding Agent (for FP detection)

  • Test compound (e.g., this compound) and positive control (e.g., Rolipram)

  • 384-well black, low-volume assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified PDE4 enzyme to the working concentration in ice-cold PDE Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of diluted compound or control to the appropriate wells.

    • Add 10 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control wells.

    • Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.

  • Initiate Reaction: Add 5 µL of FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop Reaction and Detection: Add 10 µL of Binding Agent solution to all wells to stop the reaction and generate the FP signal.

  • Read Plate: After a 30-minute incubation at room temperature, read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western blot-based CETSA to confirm the engagement of this compound with PDE4 in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells endogenously expressing PDE4)

  • Cell culture medium and supplements

  • This compound and DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the target protein (e.g., anti-PDE4D)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heating Step: Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control at room temperature.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Experimental Workflow

G A Treat cells with This compound or DMSO B Harvest and aliquot cell suspension A->B C Heat samples across a temperature gradient B->C D Lyse cells and separate soluble protein fraction C->D E Analyze soluble protein by Western Blot D->E F Quantify band intensity and plot melting curve E->F G Compare curves for This compound vs. DMSO F->G

Workflow for a Western blot-based CETSA experiment.

References

Technical Support Center: HT-0712 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of HT-0712 for intraperitoneal (i.p.) injection in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for intraperitoneal injection in mice?

A1: Based on published research, the recommended vehicle for this compound is a solution of 1% Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS).[1] This vehicle has been successfully used in studies investigating the effects of this compound on memory in aged mice.[1]

Q2: How do I prepare the this compound solution for injection?

A2: To prepare the injection solution, you should first create a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.[1] This stock solution can be stored at 4°C.[1] For injection, the stock solution is then diluted with PBS to a final concentration of 1% DMSO.[1] For example, to prepare 1 mL of the final injection solution, you would mix 10 µL of the 10 mg/mL stock solution with 990 µL of sterile PBS.

Q3: What is the appropriate administration volume for intraperitoneal injection in mice?

A3: A typical administration volume for intraperitoneal injection in mice is 8 mL/kg of body weight.[1] It is crucial to accurately weigh each animal to ensure correct dosing.

Q4: Should I be concerned about the toxicity of the DMSO vehicle?

A4: While pure DMSO can be toxic, a 1% DMSO concentration in the final injection volume is generally considered safe for intraperitoneal administration in mice. It is important to always include a vehicle-only control group in your experiments to account for any potential effects of the solvent.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution with PBS. The concentration of this compound in the final solution is too high, exceeding its solubility in 1% DMSO/PBS.- Ensure the final concentration of this compound is appropriate for your study design and within a soluble range. - Prepare the solution fresh before each experiment. - Gently warm the PBS to room temperature before mixing. - Vortex the solution thoroughly after adding the this compound stock.
Variability in experimental results between animals. - Inaccurate dosing due to incorrect animal weight measurement. - Improper intraperitoneal injection technique. - Degradation of this compound.- Weigh each animal accurately on the day of the experiment. - Ensure proper training in intraperitoneal injection techniques to minimize variability and stress to the animals. - Prepare the this compound solution fresh from the stock for each cohort of animals.
Observed adverse effects in animals after injection. - The concentration of DMSO may be too high if the protocol was not followed correctly. - Contamination of the injection solution.- Double-check all dilution calculations to ensure the final DMSO concentration does not exceed 1%. - Use sterile PBS and maintain aseptic technique during solution preparation. - Include a vehicle-only control group to differentiate between effects of the compound and the vehicle.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from Peters et al., 2014.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Stock Solution (10 mg/mL):

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL.

    • Vortex until the powder is completely dissolved.

    • Store the stock solution at 4°C.[1]

  • Prepare Injection Solution (e.g., for a 1 mg/kg dose in a 25g mouse):

    • Calculate the required dose for the animal (e.g., 1 mg/kg * 0.025 kg = 0.025 mg).

    • Calculate the volume of stock solution needed (0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL).

    • Calculate the total injection volume (8 mL/kg * 0.025 kg = 0.2 mL or 200 µL).

    • Calculate the volume of PBS needed (200 µL total volume - 2.5 µL stock solution = 197.5 µL).

    • In a sterile microcentrifuge tube, add 197.5 µL of sterile PBS.

    • Add 2.5 µL of the 10 mg/mL this compound stock solution.

    • Vortex the solution to ensure it is thoroughly mixed. The final DMSO concentration will be approximately 1.25%, which is close to the recommended 1%.

  • Administration:

    • Administer the freshly prepared solution intraperitoneally to the mouse at a volume of 8 mL/kg.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_control Control Group stock Prepare 10 mg/mL this compound in 100% DMSO dilute Dilute stock solution to 1% DMSO in PBS stock->dilute inject Intraperitoneal injection (8 mL/kg) dilute->inject weigh Weigh animal weigh->inject vehicle Prepare vehicle control (1% DMSO in PBS) inject_vehicle Inject vehicle control vehicle->inject_vehicle

Caption: Experimental workflow for the preparation and administration of this compound.

troubleshooting_logic start Precipitate Observed? check_conc Verify Final Concentration start->check_conc Yes no_precipitate Solution Clear start->no_precipitate No fresh_prep Use Freshly Prepared Solution check_conc->fresh_prep warm_pbs Warm PBS to Room Temperature fresh_prep->warm_pbs vortex Vortex Thoroughly warm_pbs->vortex vortex->no_precipitate

References

Navigating Variable Behavioral Results with HT-0712: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for interpreting variable behavioral results observed in experiments utilizing HT-0712, a phosphodiesterase 4 (PDE4) inhibitor. Inconsistent findings in preclinical studies can pose significant challenges to drug development. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help researchers identify potential sources of variability and optimize their experimental designs.

Troubleshooting Guide: Addressing Common Issues

Researchers using this compound may encounter variability in behavioral outcomes. This section provides a question-and-answer formatted guide to troubleshoot common issues.

Question: We are observing inconsistent or no significant improvement in memory tasks (e.g., Morris water maze, fear conditioning) with this compound administration. What are the potential reasons?

Answer: Variable results in memory assays are a common challenge. Several factors could be contributing to this:

  • Dose-Response Relationship: The effects of this compound are dose-dependent and can follow a U-shaped or biphasic curve. A dose that is too low may be ineffective, while a dose that is too high could lead to off-target effects or even impair performance. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific animal model and behavioral paradigm. For instance, in a study on motor recovery in rats, a 0.15 mg/kg dose of this compound showed greater efficacy than both lower (0.10 mg/kg) and higher (0.30 mg/kg) doses.[1]

  • Timing of Administration: The pharmacokinetic profile of this compound dictates the optimal timing for administration relative to the behavioral task. The window for a pharmacodynamic effect of this compound on memory consolidation appears to be around one hour after training.[2] Administration too early or too late may result in insufficient drug concentration in the brain during the critical period of memory formation.

  • Animal Strain, Age, and Sex: These biological variables can significantly influence the behavioral response to this compound. Different mouse strains, for example, have varying baseline cognitive abilities and drug metabolism rates.[3][4] Age is also a critical factor, as studies have shown this compound to be particularly effective in aged animals with pre-existing memory deficits.[5][6] Sex differences in drug metabolism and behavioral responses should also be considered.

  • Experimental Protocol Nuances: Minor variations in experimental protocols can lead to significant differences in results. For memory tasks, factors such as the intensity of the unconditioned stimulus (e.g., footshock in fear conditioning), the opacity and temperature of the water in the Morris water maze, and the number and placement of spatial cues can all impact outcomes.[7][8]

Question: Our animals are showing signs of sedation or reduced locomotor activity after this compound administration, which is confounding our behavioral results. How can we address this?

Answer: Reduced locomotor activity is a known side effect of some PDE4 inhibitors. Here's how to approach this issue:

  • Dose Optimization: As with efficacy, side effects are often dose-related. A lower, yet still effective, dose may mitigate sedative effects.

  • Acclimation and Habituation: Ensure that animals are properly habituated to the testing environment and procedures to minimize stress-induced behavioral changes that could be misinterpreted as drug effects.

  • Control for Motor Activity: It is essential to include specific control experiments to assess the impact of this compound on locomotor activity. An open field test, for example, can quantify movement and exploratory behavior. Studies have shown that at certain doses, this compound does not significantly affect locomotor activity or rearing in an open field test.[2]

  • Data Analysis Strategies: When analyzing data from cognitive tasks, consider using parameters that are less dependent on motor activity. For instance, in the Morris water maze, analyzing the path length to the platform in addition to escape latency can provide a more accurate measure of spatial learning.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the use and interpretation of this compound in behavioral research.

What is the mechanism of action of this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in long-term memory consolidation.[9][10]

What are the known off-target effects or side effects of this compound?

While generally well-tolerated in clinical trials, PDE4 inhibitors as a class can have side effects. In animal studies, some PDE4 inhibitors have been associated with hypothermia and reduced locomotor activity.[5] It is important to monitor for and control these potential confounds in behavioral experiments. A Phase 2a study in elderly subjects with age-associated memory impairment (AAMI) found this compound to be well-tolerated with no significant adverse events noted.[9]

What is the pharmacokinetic profile of this compound in common animal models?

Pharmacokinetic data is crucial for designing effective dosing regimens. In C57BL/6 mice, oral administration of this compound leads to measurable concentrations in both plasma and the brain within an hour.[2] Species differences in drug metabolism and pharmacokinetics are common, so it is important to consult specific studies for the animal model being used.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the behavioral effects of this compound. This information can be used for comparison and to guide experimental design.

Table 1: Effects of this compound on Fear Conditioning in Aged Mice

ParameterVehicleThis compound (0.1 mg/kg, i.p.)OutcomeReference
Contextual Fear Conditioning (LTM)
% Freezing~15%~30%Significantly enhanced contextual memory (p<0.05)[5]
Trace Fear Conditioning
% Freezing to Tone~10%~25%Significantly enhanced freezing to tone (p<0.05)[5]

Table 2: Effects of this compound on Morris Water Maze in Aged Mice

ParameterVehicleThis compoundOutcomeReference
Probe Trial (Quadrant Search) No significant preferenceSelective search in target quadrantThis compound treated mice showed improved spatial memory[2]
Escape Latency & Path Length No significant differenceNo significant differenceThis compound did not affect acquisition, motivation, or motor coordination[2]

Table 3: Dose-Response of this compound in Contextual Fear Conditioning in Mice (p.o.)

DoseVehicle0.25 mg/kg1 mg/kg10 mg/kgOutcomeReference
% Freezing~20%~25%~35%~28%Significant enhancement at 1 mg/kg[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are summaries of key experimental protocols used in this compound studies.

Fear Conditioning
  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Procedure:

    • Habituation: Allow the animal to explore the chamber for a set period.

    • Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), typically a mild footshock. The timing and number of CS-US pairings can be varied. For trace fear conditioning, a "trace" interval is introduced between the offset of the CS and the onset of the US.

    • Contextual Fear Test: Place the animal back into the conditioning chamber at a later time point (e.g., 24 hours) and measure freezing behavior in the absence of the CS and US.

    • Cued Fear Test: Place the animal in a novel context and present the CS (tone) to measure freezing behavior.

  • This compound Administration: In the study by Peters et al. (2014), this compound was administered intraperitoneally (i.p.) 20 minutes before training or 60 minutes after training. For oral (p.o.) administration, the drug was given 30 minutes before training.[2]

Morris Water Maze
  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. The room should contain various extra-maze visual cues.

  • Procedure:

    • Acquisition Training: The animal is placed in the pool from different starting locations and must find the hidden platform. The latency to find the platform and the path taken are recorded. This is typically done over several days with multiple trials per day.

    • Probe Trial: After acquisition training, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • This compound Administration: In the study by Peters et al. (2014), this compound was dosed once daily 20 minutes prior to training.[2]

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, CREB phosphorylation, and gene expression for memory consolidation.

Experimental Workflow for a Behavioral Study with this compound

HT0712_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis cluster_controls Essential Controls Animal_Model Select Animal Model (Strain, Age, Sex) Habituation Habituation to Handling & Environment Animal_Model->Habituation Randomization Randomly Assign to Treatment Groups (Vehicle vs. This compound) Habituation->Randomization Dosing Administer this compound or Vehicle (Route, Dose, Timing) Randomization->Dosing Behavioral_Task Conduct Behavioral Assay (e.g., MWM, Fear Conditioning) Dosing->Behavioral_Task Locomotor Locomotor Activity Test (e.g., Open Field) Dosing->Locomotor Sensory Sensory/Motor Function Tests Dosing->Sensory Data_Collection Record Behavioral Data Behavioral_Task->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation Locomotor->Interpretation Sensory->Interpretation

Caption: A typical workflow for a behavioral study investigating the effects of this compound.

Logical Relationship for Troubleshooting Variable Results

Troubleshooting_Logic cluster_factors Potential Contributing Factors cluster_solutions Troubleshooting Solutions Variable_Results Variable Behavioral Results Dose Inappropriate Dose Variable_Results->Dose Timing Suboptimal Timing of Administration Variable_Results->Timing Bio_Vars Biological Variables (Strain, Age, Sex) Variable_Results->Bio_Vars Protocol Experimental Protocol Variability Variable_Results->Protocol Side_Effects Confounding Side Effects (e.g., Sedation) Variable_Results->Side_Effects Dose_Response Conduct Dose-Response Study Dose->Dose_Response PK_Study Review/Conduct Pharmacokinetic Study Timing->PK_Study Standardize_Animals Standardize Animal Characteristics Bio_Vars->Standardize_Animals Standardize_Protocol Strictly Standardize Experimental Protocol Protocol->Standardize_Protocol Control_Experiments Include Control Experiments for Side Effects Side_Effects->Control_Experiments

Caption: A logical diagram illustrating the process of troubleshooting variable behavioral results with this compound.

References

Technical Support Center: pCREB Detection in Western Blotting with HT-0712

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Western blotting to detect phosphorylated CREB (pCREB), particularly in experiments involving the PDE4 inhibitor HT-0712.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the detection of pCREB by Western blot, with specific considerations for experiments using this compound.

Section 1: No or Weak pCREB Signal

Question: I am not detecting any pCREB signal, or the signal is very weak, even in my positive control lanes. What could be the issue?

Answer:

Several factors can lead to a weak or absent pCREB signal. Consider the following troubleshooting steps:

  • Protein Lysis and Sample Preparation: The phosphorylation state of CREB is transient and susceptible to phosphatase activity.

    • Phosphatase Inhibitors: Ensure that a phosphatase inhibitor cocktail is always added fresh to your lysis buffer immediately before use.[1] Lysis and all subsequent steps should be performed on ice or at 4°C to minimize enzyme activity.

    • Sample Freshness: Use fresh cell or tissue lysates, as repeated freeze-thaw cycles can lead to protein degradation and dephosphorylation.[1]

  • Protein Loading: The abundance of pCREB may be low.

    • Increase Protein Load: For detecting phosphorylated proteins, it is often necessary to load a higher amount of total protein per lane, typically 20-30 µg for cell lysates, but sometimes up to 100 µg for tissue extracts where the proportion of target cells may be low.[2]

    • Positive Control: Use a known positive control to validate your experimental setup.[2] This could be a cell line known to express high levels of pCREB or a sample from a positive control treatment (e.g., forskolin stimulation).[3][4]

  • Antibody Dilution and Incubation:

    • Primary Antibody Concentration: The primary antibody concentration may be too low. Try optimizing the dilution. A common starting point for pCREB antibodies is a 1:1000 dilution, but the optimal dilution should be determined empirically.[5][6]

    • Incubation Time: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.

  • Protein Transfer:

    • Transfer Efficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. This will show the total protein lanes and indicate if the transfer was even and complete.[4][7]

    • Membrane Pore Size: For a protein of ~43 kDa like CREB, a 0.45 µm pore size membrane is generally suitable. However, if you suspect the protein is passing through the membrane, consider using a 0.2 µm pore size membrane.

Section 2: High Background

Question: My Western blot for pCREB shows high background, making it difficult to see a specific band. How can I reduce the background?

Answer:

High background can obscure your specific signal. Here are some common causes and solutions:

  • Blocking: Inadequate blocking is a frequent cause of high background.

    • Blocking Agent: When detecting phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[8][9] Milk contains casein, a phosphoprotein, which can be recognized by the anti-phospho antibody, leading to high background.[9] A 3-5% BSA solution in TBST is a good starting point.[1]

    • Blocking Time and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature) or block overnight at 4°C.

  • Antibody Concentration:

    • Primary Antibody: Too high a concentration of the primary antibody can lead to non-specific binding. Try further diluting your primary antibody.

    • Secondary Antibody: Similarly, the secondary antibody concentration might be too high. Perform a control blot with only the secondary antibody to check for non-specific binding.[10]

  • Washing Steps: Insufficient washing can leave unbound antibodies on the membrane.

    • Washing Buffer: Use TBST (Tris-Buffered Saline with Tween 20) for all washing steps. The use of PBS-based buffers can sometimes interfere with the detection of phosphoproteins.[9]

    • Washing Duration and Volume: Increase the number and duration of washes (e.g., 3-4 washes of 5-10 minutes each with a generous volume of TBST).[8]

Section 3: Non-Specific Bands

Question: I am seeing multiple bands in addition to the expected pCREB band at ~43 kDa. What could be the reason?

Answer:

The presence of non-specific bands can be due to several factors:

  • Antibody Specificity:

    • Primary Antibody: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and potential cross-reactivity. Some pCREB antibodies are known to also detect phosphorylated ATF-1.[11]

    • Polyclonal vs. Monoclonal: Polyclonal antibodies are more prone to recognizing multiple epitopes and can sometimes result in more non-specific bands compared to monoclonal antibodies.

  • Sample Preparation:

    • Protein Degradation: Protein degradation can lead to smaller, non-specific bands. Ensure that protease inhibitors are included in your lysis buffer.[2]

    • Cell Line Passage Number: High-passage number cell lines can sometimes exhibit altered protein expression profiles, potentially leading to unexpected bands.

  • Protein Overload: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per well.[12]

Section 4: this compound Specific Questions

Question: I am using this compound to stimulate pCREB. What should I expect and are there any specific troubleshooting tips?

Answer:

This compound is a phosphodiesterase 4 (PDE4) inhibitor, which leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates CREB at Serine 133. Therefore, treatment with this compound is expected to increase the pCREB signal in your Western blot.[12][13]

  • Expected Outcome: You should observe a dose-dependent and time-dependent increase in the pCREB band intensity upon treatment with this compound compared to your vehicle-treated control.

  • No Effect Observed: If you do not see an increase in pCREB with this compound treatment:

    • Drug Activity: Confirm the activity and appropriate concentration of your this compound.

    • Treatment Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal pCREB induction in your specific cell type or model system.

    • Cell Health: Ensure that the cells are healthy and responsive. High cell density or poor culture conditions can affect cellular signaling pathways.

  • Unexpected Bands with this compound: The mechanism of this compound is well-defined, and it is not expected to directly cause non-specific bands. If you observe additional bands only in the this compound treated lanes, consider the possibility of downstream effects or off-target effects at very high concentrations. In such cases, optimizing the this compound concentration is recommended.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a pCREB Western blot experiment. These are starting recommendations and may require optimization for your specific experimental conditions.

ParameterRecommended Range/ValueNotes
Protein Loading 20 - 50 µg of total protein per laneFor tissue lysates, up to 100 µg may be necessary.[2]
Gel Percentage 10% SDS-PAGEA 10% gel provides good resolution for the ~43 kDa CREB protein.[6][10]
Primary Antibody Dilution 1:500 - 1:2000The optimal dilution should be determined by titration.[5][6]
Primary Antibody Incubation 2-4 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended for phospho-specific antibodies to enhance signal.[10]
Secondary Antibody Dilution 1:5000 - 1:10000Dilution depends on the specific antibody and detection system used.
Blocking Buffer 3-5% BSA in TBSTBSA is generally preferred over milk for phospho-antibodies to reduce background.[1][9]
Washing Steps 3 x 5-10 minutes in TBSTThorough washing is crucial to minimize background.

Experimental Protocol: Western Blot for pCREB

This protocol provides a detailed methodology for detecting pCREB following cell treatment with a compound like this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow.

    • Treat cells with this compound at the desired concentrations for the determined amount of time. Include a vehicle-only control group.

  • Cell Lysis:

    • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, dilute the samples to the same final concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to the protein samples to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 30 µg) into the wells of a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize the protein bands and confirm transfer efficiency.

    • Destain the membrane with TBST.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Dilute the primary anti-pCREB antibody in 5% BSA in TBST to the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing for Total CREB (Optional but Recommended):

    • To normalize the pCREB signal, the membrane can be stripped and re-probed for total CREB.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using an anti-total CREB antibody.

Visualizations

CREB_Signaling_Pathway HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Ser133) pCREB pCREB (Active) CREB->pCREB Gene Target Gene Transcription pCREB->Gene

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which phosphorylates and activates CREB.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection lysis Cell Lysis (with Phosphatase Inhibitors) quant Protein Quantification lysis->quant denature Denaturation quant->denature sds SDS-PAGE denature->sds transfer Membrane Transfer sds->transfer block Blocking (BSA) transfer->block primary_ab Primary Antibody (anti-pCREB) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Caption: Key steps in the Western blot workflow for pCREB detection.

Troubleshooting_Logic cluster_no_signal No / Weak Signal cluster_high_bg High Background cluster_nonspecific Non-Specific Bands start Western Blot Issue? no_signal Check Phosphatase Inhibitors start->no_signal No Signal high_bg Use BSA for Blocking start->high_bg High Background nonspecific Check Antibody Specificity start->nonspecific Extra Bands check_load Increase Protein Load no_signal->check_load check_ab Optimize Antibody Dilution check_load->check_ab check_transfer Verify Transfer (Ponceau S) check_ab->check_transfer check_wash Increase Wash Steps high_bg->check_wash check_ab_conc Decrease Antibody Conc. check_wash->check_ab_conc check_degradation Use Fresh Lysate nonspecific->check_degradation reduce_load Reduce Protein Load check_degradation->reduce_load

Caption: A decision tree for troubleshooting common pCREB Western blot issues.

References

Adjusting HT-0712 treatment duration for optimal memory enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HT-0712 for optimal memory enhancement in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental drug that has shown potential for cognitive enhancement.[1] It functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates the cAMP response element-binding protein (CREB), a key transcription factor involved in the consolidation of long-term memory.[1]

Q2: What is the primary signaling pathway targeted by this compound?

The primary signaling pathway modulated by this compound is the cAMP/CREB pathway. Inhibition of PDE4 by this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates CREB, enabling it to bind to cAMP response elements (CREs) in the promoter regions of target genes and initiate their transcription. Genes regulated by CREB, such as Brain-Derived Neurotrophic Factor (BDNF) and c-Fos, are crucial for synaptic plasticity and memory formation.[3][4]

HT0712_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds to Gene_Expression Gene Expression (e.g., BDNF, c-Fos) CRE->Gene_Expression Promotes Synaptic_Plasticity Synaptic Plasticity & Memory Consolidation Gene_Expression->Synaptic_Plasticity Troubleshooting_Workflow Start No Memory Enhancement Observed Check_Dosage Review Dosage Start->Check_Dosage Check_Timing Review Treatment Timing Check_Dosage->Check_Timing Optimal Solution1 Conduct Dose-Response Study Check_Dosage->Solution1 Suboptimal Check_Assay Review Behavioral Assay Check_Timing->Check_Assay Appropriate Solution2 Adjust Administration Time Relative to Training Check_Timing->Solution2 Inappropriate Check_Variability Assess Inter-animal Variability Check_Assay->Check_Variability Sensitive Solution3 Optimize Task Difficulty or Switch Assay Check_Assay->Solution3 Insensitive Solution4 Increase Sample Size & Standardize Procedures Check_Variability->Solution4 High Experimental_Workflow Start Experiment Start Treatment This compound or Vehicle Administration Start->Treatment Behavioral_Task Behavioral Memory Task (e.g., MWM, Fear Conditioning) Treatment->Behavioral_Task Data_Collection Data Collection (e.g., Latency, Freezing Time) Behavioral_Task->Data_Collection Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR) Behavioral_Task->Molecular_Analysis Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of HT-0712 and Rolipram in Ameliorating Age-Related Memory Decline in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of neuropharmacology and drug development, the quest for effective cognitive enhancers is a significant focus. Among the promising targets is the inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), a critical second messenger in memory formation. This guide provides a detailed comparison of two PDE4 inhibitors, HT-0712 and rolipram, and their efficacy in improving memory in aged mice, supported by experimental data and methodologies.

Executive Summary

Both this compound and rolipram have demonstrated the ability to enhance memory in aged rodent models. These compounds function by inhibiting PDE4, leading to an increase in intracellular cAMP levels and the subsequent activation of the cAMP response element-binding protein (CREB) pathway, which is crucial for synaptic plasticity and long-term memory.[1][2][3] While rolipram is a well-established tool compound in preclinical studies, its clinical development has been hampered by a narrow therapeutic window and significant side effects, including emesis.[1] this compound, a newer PDE4 inhibitor, has been shown to be well-tolerated in both young and elderly human subjects and has demonstrated pro-cognitive effects in aged mice at doses that do not induce the side effects associated with rolipram.[2][3] This guide will delve into the experimental evidence comparing these two compounds.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from a pivotal study comparing the effects of this compound and rolipram on memory in aged mice.

ParameterVehicleThis compoundRolipram
Contextual Fear Conditioning (% Freezing) ~20%~45%Not directly compared in the same experiment
Trace Fear Conditioning (% Freezing) ~15%~35%Not directly compared in the same experiment
CREB-regulated gene expression (relative induction)
cFosDiminished in aged miceFacilitated expressionNot directly compared in the same experiment
Zif268Diminished in aged miceFacilitated expressionNot directly compared in the same experiment
BdnfDiminished in aged miceFacilitated expressionNot directly compared in the same experiment

Data synthesized from Peters et al., 2014.[2][4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Mechanism of Action of PDE4 Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active CREB-P CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binds to Gene_Expression Gene Expression (Bdnf, cFos, etc.) CRE->Gene_Expression Promotes Transcription HT0712_Rolipram This compound / Rolipram HT0712_Rolipram->PDE4 Inhibits

Caption: Signaling pathway of PDE4 inhibitors in neurons.

Experimental Workflow for Assessing Memory in Aged Mice cluster_subjects Subjects cluster_behavioral Behavioral Testing cluster_molecular Molecular Analysis Aged_Mice Aged Mice Vehicle Vehicle Control HT0712 This compound Rolipram Rolipram Training Training Phase (e.g., Fear Conditioning) Vehicle->Training HT0712->Training Rolipram->Training Test Memory Test Phase (24h later) Training->Test Tissue Hippocampal Tissue Collection Test->Tissue Analysis Analysis of CREB-regulated genes (qPCR, Western Blot) Tissue->Analysis

Caption: Typical experimental workflow for drug evaluation.

Detailed Experimental Protocols

Animals

Aged (e.g., 22-24 months old) male C57BL/6 mice are commonly used for these studies.[5] Younger adult mice (e.g., 2-4 months old) serve as a control group to establish age-related memory deficits.[5]

Drug Administration

This compound and rolipram are typically administered via intraperitoneal (i.p.) injection.[5] Dosages for rolipram in mice have ranged from 0.1 to 1 mg/kg.[5][6] For this compound, effective doses in aged mice have been reported around 1 mg/kg.[2] A vehicle control (e.g., saline) is administered to a separate group of animals.

Behavioral Assays
  • Contextual and Trace Fear Conditioning: This hippocampus-dependent task assesses an animal's ability to associate a specific environment (context) and a neutral stimulus (trace) with an aversive event (a mild foot shock). Memory is quantified by measuring the percentage of time the mouse spends "freezing" (a fear response) when reintroduced to the context or presented with the trace stimulus 24 hours after training.[2]

  • Object Location Memory (OLM): This task evaluates spatial memory. Mice are first familiarized with two identical objects in a specific location within an open field. After a delay (e.g., 24 hours), one of the objects is moved to a novel location. The time spent exploring the object in the novel location versus the familiar location is measured. A preference for the displaced object indicates intact spatial memory.[5][7]

  • Morris Water Maze (MWM): This is a classic test of spatial learning and memory.[8] Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Learning is assessed by the latency to find the platform over several trials. Memory is tested in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[8]

Molecular Biology and Biochemistry
  • Quantitative PCR (qPCR) and Western Blotting: Following behavioral testing, brain tissue, particularly the hippocampus, is collected.[2] These techniques are used to measure the expression levels of CREB-regulated genes such as cFos, Zif268, and brain-derived neurotrophic factor (Bdnf) to confirm the engagement of the targeted molecular pathway.[2]

  • Measurement of Oxidative Stress and Inflammation Markers: To assess the broader neuroprotective effects, levels of brain glutathione (GSH), thiobarbiturates reactive species (TBARS) as a marker of lipid peroxidation, and myeloperoxidase (MPO) as a marker of inflammation can be measured.[8][9]

Discussion of Findings

The available preclinical data suggests that both this compound and rolipram can effectively reverse age-associated memory impairments in mice.[2][5][7] A key study demonstrated that a single injection of this compound significantly improved long-term memory in both contextual and trace fear conditioning paradigms in aged mice.[2][4] This cognitive enhancement was accompanied by an increased expression of CREB target genes in the hippocampus, indicating that this compound engages the desired molecular mechanism in vivo.[2][4]

Rolipram has a more extensive history in preclinical research and has shown efficacy in various memory tasks, including object location memory and in models of Alzheimer's disease.[1][5][7][10] Its mechanisms of action are also attributed to the enhancement of the cAMP/PKA/CREB signaling pathway.[7] However, the clinical utility of rolipram has been limited by its side-effect profile.[1]

This compound appears to offer a more favorable therapeutic window. Phase 1 clinical trials have shown it to be well-tolerated in both young and elderly subjects.[3] A Phase 2a study in elderly individuals with age-associated memory impairment (AAMI) also indicated good tolerability and a statistically significant effect on long-term memory of word list recall at one of the tested doses.[3][11]

Conclusion

Both this compound and rolipram are valuable research tools for investigating the role of PDE4 in memory and cognition. While both compounds demonstrate efficacy in preclinical models of age-related memory decline, this compound shows greater promise for clinical translation due to its improved side-effect profile. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound for treating age-associated memory impairment and other cognitive disorders.

References

A Comparative Efficacy Analysis of HT-0712 and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nootropic drug HT-0712 with other cognitive enhancers, focusing on their efficacy as demonstrated in preclinical and clinical studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Executive Summary

This compound is a selective phosphodiesterase 4 (PDE4) inhibitor designed to enhance cognitive function, particularly long-term memory. Its mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway and the activation of the cAMP response element-binding protein (CREB), a key transcription factor in memory consolidation. This guide compares the efficacy of this compound with other PDE4 inhibitors, namely Roflumilast and Rolipram, and two widely recognized nootropics, Ginkgo Biloba and Piracetam. The comparative analysis is based on quantitative data from preclinical studies in rodent models and clinical trials in human subjects with age-associated memory impairment (AAMI) or other cognitive deficits.

Mechanism of Action: The cAMP/PKA/CREB Pathway

This compound and other PDE4 inhibitors exert their cognitive-enhancing effects by increasing the intracellular concentration of cAMP.[1][2] PDE4 is an enzyme that degrades cAMP, and its inhibition leads to elevated cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates CREB. Activated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes crucial for synaptic plasticity and long-term memory formation.

HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Gene Expression (Synaptic Plasticity, Memory) CREB->Gene Promotes

Caption: Simplified signaling pathway of this compound. (Within 100 characters)

Preclinical Efficacy of this compound in Rodent Models

A key study by Peters et al. (2014) investigated the effects of this compound on hippocampus-dependent memory in aged mice. The study utilized two primary behavioral paradigms: contextual fear conditioning and the Barnes maze.

Experimental Protocols

Contextual Fear Conditioning: In this paradigm, mice learn to associate a specific environment (the context) with an aversive stimulus (a mild footshock). Memory is assessed by the degree of freezing behavior (a natural fear response in rodents) when placed back into the same context at a later time. The protocol involved a training phase where aged mice received a single footshock in a novel chamber. Memory was tested 24 hours later by measuring the percentage of time the mice spent freezing.[3]

Barnes Maze: The Barnes maze is a test of spatial learning and memory. Mice are placed on a circular platform with several holes around the perimeter, only one of which leads to an escape box. The animals learn the location of the escape hole using visual cues in the room. The protocol involved training the mice to find the escape hole over several days. Memory retention was assessed by measuring the time (latency) and the number of errors made to find the escape hole.

cluster_0 Contextual Fear Conditioning cluster_1 Barnes Maze Training Training: Context + Footshock Testing 24h Later: Measure Freezing in Context Training->Testing BM_Training Training: Learn Escape Hole Location BM_Testing Memory Test: Measure Latency & Errors BM_Training->BM_Testing

Caption: Experimental workflows for preclinical memory assessment. (Within 100 characters)
Quantitative Data from Preclinical Studies

CompoundAnimal ModelBehavioral TestDosageKey FindingsReference
This compound Aged MiceContextual Fear Conditioning0.1 mg/kg, i.p.Significantly increased freezing time compared to vehicle-treated controls, indicating enhanced fear memory.[3]
This compound Aged MiceBarnes Maze0.1 mg/kg, i.p.Reduced escape latency and number of errors compared to vehicle-treated controls, indicating improved spatial memory.[3]
Rolipram APP/PS1 Transgenic Mice (AD model)Morris Water Maze0.5 mg/kg, i.p.Significantly reduced escape latency and increased time spent in the target quadrant, indicating improved spatial memory.[4][5]
Rolipram Aged RatsPassive Avoidance Task0.1 mg/kg, i.p.Significantly increased step-through latency, indicating enhanced fear memory.[6]

Clinical Efficacy of this compound and Comparator Nootropics

The efficacy of this compound and other nootropics has been evaluated in clinical trials involving human participants with varying degrees of cognitive impairment.

This compound Clinical Data

A Phase 2a clinical trial investigated the safety and efficacy of this compound in elderly subjects with Age-Associated Memory Impairment (AAMI).[2][7] Additionally, a study in macaque monkeys provides further evidence of its cognitive-enhancing effects.[8]

Comparator Nootropics: Clinical Data

Roflumilast: A selective PDE4 inhibitor, Roflumilast, has been studied for its cognitive effects in healthy adults.[9][10][11]

Ginkgo Biloba: A widely used herbal supplement, Ginkgo Biloba has been the subject of numerous clinical trials for cognitive impairment, with mixed results.[12][13][14][15]

Piracetam: One of the first synthetic nootropics, Piracetam has been studied in various populations with cognitive deficits.[16][17][18][19]

Quantitative Data from Clinical and Primate Studies
CompoundPopulationStudy DesignDosageKey FindingsReference
This compound Elderly with AAMIPhase 2a, Randomized, Double-Blind, Placebo-Controlled45 mg/day for 28 daysStatistically significant 15% improvement in long-term memory of word lists.[8]
This compound Macaque MonkeysPreclinical1-100 mg/kgReduced the number of days needed to memorize paired-associates by 50% (from 26 to 12 days).[8]
Roflumilast Healthy Young AdultsRandomized, Double-Blind, Placebo-Controlled, Crossover100 µg (single dose)Significantly improved immediate recall in a verbal learning task.[1]
Ginkgo Biloba Mild to Moderate DementiaRandomized, Double-Blind, Placebo-Controlled240 mg/day for 22-24 weeksSome studies show statistically significant improvements in cognitive scores (e.g., SKT, ADAS-Cog) compared to placebo, while others show no significant benefit.[13][14]
Piracetam Mild Cognitive Impairment/DementiaMeta-analysis of 19 RCTs2.4-4.8 g/day Showed a significant global improvement in the Clinical Global Impression of Change (CGIC) scale compared to placebo.[17][18]

Conclusion

This compound demonstrates a clear mechanism of action through the potentiation of the cAMP/PKA/CREB signaling pathway, a critical cascade for memory formation. Preclinical studies in aged mice provide robust evidence for its efficacy in improving hippocampus-dependent memory. Early clinical data in humans with AAMI and a primate study further support its potential as a cognitive enhancer.

When compared to other nootropics, this compound's targeted mechanism as a PDE4 inhibitor aligns it with compounds like Roflumilast, which has also shown promise in clinical settings, albeit in a different population. The preclinical efficacy of Rolipram further validates the potential of PDE4 inhibition for cognitive enhancement. In comparison to broader-acting nootropics like Ginkgo Biloba and Piracetam, for which clinical evidence can be inconsistent, this compound offers a more defined molecular target and a clearer mechanistic rationale.

Further large-scale, long-term clinical trials are necessary to fully establish the efficacy and safety profile of this compound for the treatment of age-associated memory impairment and other cognitive disorders. However, the existing data suggest that this compound is a promising candidate in the field of cognitive enhancement.

References

A Comparative Analysis of HT-0712's Efficacy in Modulating CREB Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HT-0712's performance in modulating the phosphorylation of cAMP response element-binding protein (CREB) against other known alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development endeavors.

Executive Summary

This compound is a phosphodiesterase 4 (PDE4) inhibitor designed to enhance cognitive function by modulating the CREB signaling pathway.[1] Activation of CREB, primarily through phosphorylation at Serine 133, is a critical step in synaptic plasticity and long-term memory formation. This compound acts by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates CREB, initiating the transcription of genes crucial for neuronal function and memory. This guide compares this compound with Rolipram, another PDE4 inhibitor, and Forskolin, a direct activator of adenylyl cyclase, in their ability to influence the CREB pathway.

Data Presentation: Quantitative Comparison of CREB Phosphorylation Modulators

The following table summarizes the quantitative data on the efficacy and potency of this compound and its comparators in modulating the CREB signaling pathway.

CompoundTarget(s)IC50/EC50Key Findings on CREB PathwayReference(s)
This compound PDE4D3IC50: 0.15 µMPotent effects on CRE-mediated gene expression with an EC50 of 257 nM. Significantly increased the expression of CREB-regulated genes cFos, Zif268, and Bdnf in the hippocampus of aged mice.[2]
Rolipram PDE4A, PDE4B, PDE4DIC50: ~3 nM (PDE4A), ~130 nM (PDE4B), ~240 nM (PDE4D)Increased CREB phosphorylation in a dose-dependent manner in U937 cells.[3][4]
Forskolin Adenylyl CyclaseN/A (Direct Activator)Induces a 2.5-fold increase in phosphorylated CREB (pCREB) immunoreactivity in rat striatum.[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Western Blot for Phospho-CREB (pCREB) Quantification

This protocol is a standard method for quantifying the levels of phosphorylated CREB relative to total CREB in cell lysates.

1. Sample Preparation:

  • Culture cells (e.g., neuronal cell lines or primary neurons) to the desired confluency.

  • Treat cells with this compound, Rolipram, Forskolin (as a positive control), or vehicle control for the specified duration.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 10% Tris-glycine gel).

  • Separate proteins by size via electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Quantify band intensities using densitometry software.

  • Normalize the pCREB signal to the total CREB signal (obtained by stripping the membrane and re-probing with a total CREB antibody) or a loading control like β-actin or GAPDH.

CRE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of CREB.

1. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293T or a neuronal cell line) in a multi-well plate.

  • Co-transfect the cells with a CRE-luciferase reporter plasmid (containing a luciferase gene driven by a promoter with multiple CRE sites) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Compound Treatment:

  • After 24-48 hours of transfection, treat the cells with various concentrations of this compound, Rolipram, or Forskolin. Include a vehicle-treated group as a negative control.

  • Incubate the cells for a specified period (e.g., 6-24 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity using a luminometer and a luciferase assay reagent.

  • Measure the Renilla luciferase activity for normalization.

4. Data Analysis:

  • Calculate the relative luciferase units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity for each well.

  • Determine the fold induction of CREB activity by normalizing the RLU of treated cells to the RLU of vehicle-treated cells.

Mandatory Visualization

Signaling Pathway of this compound in CREB Phosphorylation

HT0712_CREB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) Gene Gene Transcription pCREB->Gene Promotes

Caption: this compound inhibits PDE4, leading to CREB phosphorylation.

Experimental Workflow for Validating this compound's Effect

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_reporter_assay CRE-Luciferase Reporter Assay A Plate Neuronal Cells B Treat with this compound, Rolipram, or Forskolin A->B C Cell Lysis & Protein Quantification B->C H Compound Treatment B->H D SDS-PAGE & Transfer C->D E Immunoblot for pCREB & Total CREB D->E F Quantification & Analysis E->F G Transfect with CRE-Luciferase Plasmid G->H I Measure Luciferase Activity H->I J Data Normalization & Analysis I->J

References

A Head-to-Head Comparison of HT-0712 and Other PDE4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the phosphodiesterase 4 (PDE4) inhibitor HT-0712 with other notable PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By degrading cAMP, PDE4 plays a pivotal role in regulating a multitude of cellular processes, including inflammation and neuronal function. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This mechanism underlies the therapeutic potential of PDE4 inhibitors in a range of disorders, from inflammatory conditions to neurological diseases.

This compound has been primarily investigated for its potential cognitive-enhancing effects, particularly in the context of age-associated memory impairment.[1][2][3] In contrast, Roflumilast, Apremilast, and Crisaborole are approved therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[4][5][6] This guide provides a comparative analysis of these molecules to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.

Comparative Analysis of PDE4 Inhibitors

This section presents a quantitative comparison of the biochemical potency and selectivity of this compound, Roflumilast, Apremilast, and Crisaborole. The data is compiled from various preclinical studies.

Biochemical Potency (IC50) Against PDE4 Subtypes

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of the selected PDE4 inhibitors against various PDE4 subtypes. It is important to note that direct comparative studies evaluating all four inhibitors against a full panel of PDE4 subtypes under identical assay conditions are limited.

InhibitorPDE4APDE4BPDE4CPDE4DReference(s)
This compound Data not availableData not availableData not available0.15 µM (PDE4D3)[7]
Roflumilast 0.7 nM (PDE4A1), 0.9 nM (PDE4A4)0.84 nM, 0.7 nM (PDE4B1), 0.2 nM (PDE4B2)3 nM (PDE4C1), 4.3 nM (PDE4C2)0.68 nM[4][8]
Apremilast ~20-50 nM (PDE4A4)~20-50 nM (PDE4B2)~20-50 nM (PDE4C2)~20-50 nM (PDE4D3)[9][10]
Crisaborole Data not availableData not availableData not available0.49 µM[4]

Note: The IC50 values are highly dependent on the specific assay conditions (e.g., substrate concentration, enzyme source). Therefore, direct comparison of absolute values across different studies should be done with caution.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates Inflammation Inflammation cAMP->Inflammation Reduces 5'-AMP 5'-AMP PDE4->5'-AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression & Neuronal Plasticity CREB->Gene_Expression PDE4_Inhibitors PDE4 Inhibitors (this compound, Roflumilast, Apremilast, Crisaborole) PDE4_Inhibitors->PDE4 Inhibit

Figure 1: Simplified PDE4 signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models PDE4_Assay PDE4 Enzyme Inhibition Assay cAMP_Assay Intracellular cAMP Measurement PDE4_Assay->cAMP_Assay Cytokine_Assay Cytokine Release Assay (PBMCs) cAMP_Assay->Cytokine_Assay Inflammation_Model Inflammation Model (e.g., Carrageenan-induced paw edema) Cognition_Model Cognitive Model (e.g., Morris water maze) Test_Compound Test Compound (PDE4 Inhibitor) Test_Compound->PDE4_Assay Test_Compound->Inflammation_Model Test_Compound->Cognition_Model

References

Validating the Mechanism of Action of HT-0712: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of HT-0712, a selective phosphodiesterase-4 (PDE4) inhibitor developed for cognitive enhancement. By objectively comparing its performance with relevant alternatives and outlining detailed experimental protocols, this document serves as a resource for researchers investigating novel cognitive enhancers.

This compound's Proposed Mechanism of Action

This compound is designed to enhance cognitive function by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes crucial for synaptic plasticity and long-term memory formation, such as c-Fos, Zif268, and brain-derived neurotrophic factor (Bdnf).[1][2][3][4]

HT0712_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (c-Fos, Zif268, Bdnf) pCREB->Gene_Expression Promotes HT_0712 This compound HT_0712->PDE4 Inhibits Signal Neuronal Signal Signal->Receptor Activates Western_Blot_Workflow A Sample Preparation (Lysis with Phosphatase Inhibitors) B Protein Quantification A->B C SDS-PAGE B->C D Electrotransfer (to PVDF/Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation (anti-pCREB / anti-CREB) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I Behavioral_Assays cluster_FC Fear Conditioning cluster_MWM Morris Water Maze FC1 Habituation FC2 Conditioning (CS-US Pairing) FC1->FC2 FC3 Memory Test (Measure Freezing) FC2->FC3 MWM1 Acquisition Training (Find Hidden Platform) MWM2 Probe Trial (Platform Removed) MWM1->MWM2 MWM3 Measure Time in Target Quadrant MWM2->MWM3 Drug Drug/Vehicle Administration Drug->FC2 Drug->MWM1

References

A Comparative Analysis of HT-0712 and Other Cognitive Enhancers in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational cognitive enhancer HT-0712 with other established alternatives—Rolipram, Donepezil, and Memantine—in the context of preclinical neurodegenerative disease models. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these key studies.

Mechanism of Action: A Divergence in Strategy

The therapeutic agents discussed employ distinct strategies to enhance cognitive function. This compound and Rolipram target the cyclic AMP (cAMP) signaling pathway, while Donepezil modulates cholinergic neurotransmission, and Memantine acts on the glutamatergic system.

This compound and Rolipram: Targeting the CREB Pathway

This compound is a phosphodiesterase 4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, an enzyme that degrades cAMP, this compound increases intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3] Activated CREB is a transcription factor that promotes the expression of genes crucial for synaptic plasticity and long-term memory formation, such as brain-derived neurotrophic factor (BDNF).[2][4] Rolipram, another PDE4 inhibitor, shares this mechanism of action and is often used as a reference compound in preclinical studies.[5][6]

Donepezil: Enhancing Cholinergic Transmission

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8][9] This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons.[8]

Memantine: Modulating Glutamatergic Activity

Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with low to moderate affinity.[10][11] In pathological conditions such as Alzheimer's disease, excessive glutamate release can lead to excitotoxicity and neuronal damage through overactivation of NMDA receptors.[12] Memantine blocks the NMDA receptor channel when it is excessively open, thus preventing prolonged influx of calcium ions and mitigating excitotoxicity, while still allowing for normal synaptic transmission.[1][10]

Comparative Efficacy in Preclinical Models

The following table summarizes quantitative data from preclinical studies evaluating the efficacy of this compound, Rolipram, Donepezil, and Memantine in various neurodegenerative disease models. It is important to note that direct comparisons are challenging due to variations in animal models, experimental protocols, and reported metrics.

Compound Animal Model Behavioral Test Key Findings Reference
This compound Aged C57BL/6 MiceContextual Fear ConditioningSignificantly increased freezing time in aged mice compared to vehicle-treated controls, indicating improved contextual memory.[2]
Aged C57BL/6 MiceTrace Fear ConditioningSignificantly boosted long-term memory in a trace fear conditioning paradigm in aged mice.[2]
Rolipram APP/PS1 Transgenic Mice (Alzheimer's Model)Contextual Fear ConditioningAmeliorated deficits in freezing responses in APP/PS1 mice compared to vehicle-treated transgenic mice.[13]
Aged Male C57Bl/6NIA MiceObject Location MemoryAmeliorated long-term object location memory deficits in aged mice when administered after training.[5]
Donepezil APP23 Transgenic Mice (Alzheimer's Model)Morris Water MazeSignificantly improved performance during the acquisition phase and in the probe trial in APP23 mice compared to sham-treated controls.[14]
Scopolamine-induced Amnesia in MiceY-MazeAmeliorated scopolamine-induced memory impairment, indicated by an increase in spontaneous alternations.[15]
Memantine Tg2576 Transgenic Mice (Alzheimer's Model)Conditioned FearDid not significantly improve behavioral deficits in a fear-conditioning paradigm at any dose tested.[16][17]
3xTg-AD Mice (Alzheimer's Model)Novel Object RecognitionImproved short-term memory deficits in APP/PS1 mice.[18]

Experimental Protocols

Detailed methodologies for the key behavioral experiments cited are provided below to facilitate replication and comparison of findings.

Contextual and Trace Fear Conditioning
  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator. A video camera is mounted to record the animal's behavior.

  • Procedure:

    • Habituation: Mice are placed in the conditioning chamber for a set period (e.g., 2-3 minutes) to acclimate.

    • Conditioning: A neutral conditioned stimulus (CS), typically an auditory tone, is presented for a specific duration (e.g., 30 seconds). In contextual fear conditioning , a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds) is delivered at the end of the context exposure. In trace fear conditioning , the CS is followed by a "trace" interval (a period with no stimulus) before the US is delivered. The pairing of CS and US is typically repeated several times with an inter-trial interval.

    • Testing:

      • Contextual Memory: 24 hours after conditioning, mice are returned to the same chamber, and freezing behavior (a fear response) is measured for a set duration in the absence of the CS and US.

      • Cued Memory (for trace conditioning): 48 hours after conditioning, mice are placed in a novel context, and after a baseline period, the CS (tone) is presented. Freezing behavior is measured during the CS presentation.

  • Data Analysis: The primary measure is the percentage of time the animal spends freezing. Increased freezing time in the conditioning context or in response to the cue is interpreted as stronger fear memory.

Morris Water Maze
  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from different starting locations and must learn to find the hidden platform. Each trial ends when the mouse finds the platform or after a set time (e.g., 60-90 seconds). If the mouse fails to find the platform, it is guided to it. This is typically repeated for several trials over multiple days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration.

  • Data Analysis: Key metrics include the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. A shorter escape latency and a greater proportion of time spent in the target quadrant indicate better spatial learning and memory.

Novel Object Recognition
  • Apparatus: An open-field arena. Two sets of identical objects and one novel object are used.

  • Procedure:

    • Habituation: The mouse is allowed to freely explore the empty arena for a set period.

    • Training Phase (Familiarization): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set duration.

    • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object, and the mouse is returned to the arena.

  • Data Analysis: The amount of time the mouse spends exploring each object is recorded. A discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time) is calculated. A higher discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one, reflecting intact recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating cognitive enhancers.

HT0712_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active Gene_Expression Gene Expression (e.g., BDNF) CREB_active->Gene_Expression Promotes Synaptic_Plasticity Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity Leads to

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Alternatives_Mechanisms cluster_donepezil Donepezil cluster_memantine Memantine Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits ACh Acetylcholine AChE->ACh Breaks down Cholinergic_Transmission Cholinergic_Transmission ACh->Cholinergic_Transmission Enhances Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks (excessive activation) Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Prevents Glutamate Glutamate Glutamate->NMDA_Receptor Activates

Caption: Mechanisms of action for Donepezil and Memantine.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Aged Mice, Transgenic Mice) Drug_Administration Administer Compound (e.g., this compound, Vehicle) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Fear Conditioning, MWM) Drug_Administration->Behavioral_Testing Molecular_Analysis Molecular Analysis (e.g., Gene Expression, Protein Levels) Drug_Administration->Molecular_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

Assessing the Specificity of HT-0712 for PDE4 Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the phosphodiesterase 4 (PDE4) inhibitor HT-0712, focusing on its specificity for PDE4 isoforms. The performance of this compound is compared with other well-characterized PDE4 inhibitors, supported by available experimental data. This document is intended to aid researchers and professionals in drug development in understanding the pharmacological profile of this compound.

Introduction to this compound and PDE4 Inhibition

This compound is a phosphodiesterase type 4 (PDE4) inhibitor that has been investigated for its potential therapeutic effects, particularly in the context of age-associated memory impairment and motor recovery after ischemic events.[1][2] The mechanism of action of this compound involves the inhibition of PDE4 enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signal transduction pathways. By inhibiting PDE4, this compound leads to an elevation of intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), ultimately modulating gene expression and cellular functions. A key pathway influenced by this mechanism is the cAMP response element-binding protein (CREB) signaling cascade, which is vital for synaptic plasticity and memory formation.[1]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 different isoforms through alternative splicing. These isoforms exhibit distinct tissue distribution and cellular localization, suggesting that they may have different physiological roles. Therefore, the development of PDE4 inhibitors with selectivity for specific isoforms is a key strategy to enhance therapeutic efficacy while minimizing adverse effects, such as nausea and emesis, which are commonly associated with non-selective PDE4 inhibitors like rolipram.[1]

Quantitative Comparison of PDE4 Inhibitor Specificity

The following table summarizes the available quantitative data on the inhibitory activity (IC50 values) of this compound and other representative PDE4 inhibitors against various PDE4 isoforms. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorPDE4APDE4BPDE4CPDE4DReference(s)
This compound Data not availableData not availableData not available150 nM (for PDE4D3)[1]
Roflumilast ~0.7-0.9 nM~0.2-0.84 nM~3-4.3 nM~0.68 nM
Cilomilast Data not available~240 nMData not available~61 nM
Rolipram Data not availableData not availableData not availableData not availablePrototype, often used as a reference

Note: The available data for this compound is limited to the PDE4D3 splice variant. A complete inhibition profile across all four PDE4 isoforms was not found in the public domain during the literature search for this guide.

Experimental Protocols

The determination of the inhibitory activity of compounds against PDE4 isoforms is typically conducted using biochemical assays. Below are detailed methodologies for key experiments cited in the literature.

Phosphodiesterase Activity Assay (Radiometric Method)

This method measures the enzymatic activity of PDE4 by quantifying the conversion of radiolabeled cAMP to AMP.

  • Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D) are purified. The substrate, tritium-labeled cAMP ([³H]cAMP), is prepared at a specific concentration.

  • Reaction Mixture: The assay is performed in a reaction mixture typically containing Tris-HCl buffer (pH 7.5), MgCl₂, dithiothreitol (DTT), and the [³H]cAMP substrate.

  • Inhibitor Incubation: Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the PDE4 enzyme in the reaction mixture.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the enzyme to the substrate mixture and incubated at room temperature for a set period (e.g., 15 minutes). The reaction is then terminated by the addition of a stop solution, such as 0.2 M ZnSO₄ and 0.2 M Ba(OH)₂.

  • Product Separation and Detection: The reaction product, [³H]AMP, is precipitated. The unreacted [³H]cAMP remains in the supernatant. The radioactivity in the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP)-Based PDE4 Assay

This is a homogeneous assay format that is well-suited for high-throughput screening.

  • Assay Principle: The assay utilizes a fluorescently labeled cAMP derivative (e.g., FAM-cAMP). In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the phosphodiester bond, the resulting linear AMP derivative binds to a larger binding agent, leading to a decrease in the rotational speed of the fluorescent molecule and a corresponding increase in fluorescence polarization.

  • Assay Components: The assay kit typically includes the recombinant PDE4 enzyme, a fluorescently labeled cAMP substrate, a binding agent, and an assay buffer.

  • Procedure:

    • The test inhibitor at various concentrations is added to the wells of a microplate.

    • The PDE4 enzyme is then added to the wells.

    • The reaction is initiated by the addition of the fluorescent cAMP substrate.

    • After a defined incubation period at room temperature, the binding agent is added to stop the reaction and generate the FP signal.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the change in fluorescence polarization against the inhibitor concentration.

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates HT0712 This compound HT0712->PDE4 Inhibits Gene Gene Expression (Synaptic Plasticity, Memory) CREB->Gene Regulates

Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Workflow for Assessing PDE4 Isoform Specificity

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of this compound & Comparators Incubation Incubate enzyme, inhibitor, and substrate Inhibitor->Incubation Enzymes Prepare recombinant PDE4A, B, C, D isoforms Enzymes->Incubation Reagents Prepare assay buffer and [3H]cAMP substrate Reagents->Incubation Termination Terminate reaction Incubation->Termination Separation Separate product from substrate Termination->Separation Detection Measure radioactivity Separation->Detection Calculation Calculate % inhibition Detection->Calculation IC50 Determine IC50 values Calculation->IC50 Comparison Compare isoform specificity IC50->Comparison

Caption: Workflow for determining the IC50 of inhibitors against PDE4 isoforms.

Logical Comparison of PDE4 Inhibitor Specificity

Inhibitor_Specificity_Comparison cluster_inhibitors PDE4 Inhibitors cluster_isoforms PDE4 Isoforms HT0712 This compound PDE4D PDE4D HT0712->PDE4D Inhibits (150 nM) Roflumilast Roflumilast PDE4A PDE4A Roflumilast->PDE4A High Potency (~0.8 nM) PDE4B PDE4B Roflumilast->PDE4B High Potency (~0.5 nM) PDE4C PDE4C Roflumilast->PDE4C Lower Potency (~3.6 nM) Roflumilast->PDE4D High Potency (~0.7 nM) Cilomilast Cilomilast Cilomilast->PDE4B Moderate Potency (~240 nM) Cilomilast->PDE4D Higher Potency (~61 nM)

Caption: Comparative specificity of this compound, Roflumilast, and Cilomilast for PDE4 isoforms.

Discussion and Conclusion

The available data indicates that this compound is an inhibitor of PDE4, with a demonstrated potent inhibition of the PDE4D3 isoform (IC50 = 150 nM).[1] The compound shows selectivity for PDE4 over other phosphodiesterase families such as PDE1, PDE2, PDE3, and PDE10.[1] However, a comprehensive assessment of its specificity across all four PDE4 isoforms (A, B, C, and D) is limited by the lack of publicly available data.

In comparison, other PDE4 inhibitors like Roflumilast have been more extensively characterized and exhibit high potency against multiple PDE4 isoforms, with a degree of selectivity for PDE4B and PDE4D. The clinical relevance of targeting specific PDE4 isoforms is an area of active research. Inhibition of PDE4B and PDE4D is often associated with anti-inflammatory effects, while inhibition of other isoforms may be linked to different physiological responses and side effects.

For researchers and drug development professionals, the current data on this compound suggests it is a valuable tool for studying the role of PDE4D in various physiological and pathological processes. However, to fully understand its therapeutic potential and side-effect profile, further studies are required to elucidate its complete inhibitory profile against all PDE4 isoforms. Such data would be crucial for establishing a clear structure-activity relationship and for guiding the development of next-generation, isoform-selective PDE4 inhibitors.

References

A Comparative In Vitro Analysis of HT-0712 and Cilomilast: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent phosphodiesterase 4 (PDE4) inhibitors, HT-0712 and cilomilast, based on available in vitro experimental data. Both compounds are recognized for their potential in modulating inflammatory pathways and neuronal processes through the inhibition of PDE4, an enzyme critical in the degradation of cyclic adenosine monophosphate (cAMP).

Mechanism of Action: Targeting the cAMP Pathway

Both this compound and cilomilast exert their primary effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a vital role in neuronal plasticity, long-term memory formation, and the modulation of inflammatory responses.[1][2] By elevating cAMP levels, these inhibitors can influence a cascade of downstream cellular processes.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the reported in vitro potency of this compound and cilomilast against various phosphodiesterase enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound Target IC50 (nM) Reference
This compound PDE4d3150[3]
PDE2a3830[3]
Cilomilast PDE4110, 120[4][5]
PDE4B25, 240[5][6]
PDE4D11, 61[5][6]
PDE1B87000[5]
PDE2A160000[5]
PDE3B87000[5]
PDE5A53000[5]
PDE7B44000[5]
PDE8A7000[5]
PDE10A73000[5]
PDE11A21000[5]

Key Observations:

  • Potency: Both compounds are potent inhibitors of PDE4. Cilomilast has shown high potency for the PDE4D subtype, with reported IC50 values as low as 11 nM.[5][6] this compound is also a potent inhibitor of PDE4d3 with an IC50 of 150 nM.[3]

  • Selectivity: Cilomilast demonstrates high selectivity for PDE4 over other PDE families, with significantly higher IC50 values for PDEs 1, 2, 3, 5, 7, 8, 10, and 11.[5] this compound also shows selectivity for PDE4, with a much higher IC50 for PDE2a compared to PDE4d3.[3] Cilomilast is reported to be 10-fold more selective for PDE4D than for PDE4A, -B, or -C.[7][8]

Effects on Cytokine Release

Inhibition of PDE4 is known to have anti-inflammatory effects, partly through the suppression of pro-inflammatory cytokine production.

Cilomilast has been shown to significantly reduce the release of the following cytokines in vitro:

  • Tumor Necrosis Factor-alpha (TNF-α): Reduced release from bronchial epithelial cells and sputum cells.[9]

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): Reduced release from sputum cells and primary bronchial epithelial cells.[9][10]

  • Interleukin-8 (IL-8): Reduced release from primary bronchial epithelial cells.[10]

For This compound , specific in vitro studies detailing its direct effect on the release of inflammatory cytokines such as TNF-α, IL-6, or IL-8 were not prominently available in the reviewed literature. However, as a potent PDE4 inhibitor, it is mechanistically expected to possess anti-inflammatory properties, including the potential to modulate cytokine production.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates HT0712_Cilomilast This compound / Cilomilast HT0712_Cilomilast->PDE4 Inhibits CREB_active pCREB CREB_inactive->CREB_active Gene_Expression Gene Expression (Neuronal Plasticity, Anti-inflammatory) CREB_active->Gene_Expression Regulates Start Start: In Vitro Comparison PDE_Assay PDE Inhibition Assay Start->PDE_Assay cAMP_Assay Intracellular cAMP Measurement Assay Start->cAMP_Assay Cytokine_Assay Cytokine Release Assay Start->Cytokine_Assay Data_Analysis Data Analysis and Comparison (IC50, % Inhibition, etc.) PDE_Assay->Data_Analysis cAMP_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unlocking Cognitive Enhancement: A Comparative Guide to HT-0712 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, HT-0712, with other cognitive enhancers, supported by experimental data. We delve into the molecular mechanisms, behavioral outcomes, and safety profiles to offer an objective resource for advancing research in cognitive pharmacology.

At a Glance: this compound Poised as a Promising Cognitive Enhancer

This compound is an investigational drug that has demonstrated significant potential in preclinical and clinical studies for improving cognitive function, particularly long-term memory.[1][2] Its mechanism of action centers on the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1][2][3] This pathway is crucial for synaptic plasticity and the consolidation of long-term memories.

Validating Behavioral Improvements with Molecular Data

The cognitive-enhancing effects of this compound are not just observed at a behavioral level; they are substantiated by robust molecular data. Studies in aged mice have shown that administration of this compound leads to a significant improvement in performance on memory tasks, which is correlated with an upregulation of key CREB-regulated genes in the hippocampus.

The CREB Signaling Pathway: A Molecular Switch for Memory

The activation of the CREB pathway is a critical molecular event underlying the memory-enhancing effects of this compound. The following diagram illustrates this key signaling cascade.

HT0712 This compound PDE4 PDE4 HT0712->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds to Gene_Expression Gene Expression (c-Fos, Zif268, BDNF) CRE->Gene_Expression Promotes Synaptic_Plasticity Synaptic Plasticity & Long-Term Memory Gene_Expression->Synaptic_Plasticity Leads to

Caption: this compound signaling pathway leading to enhanced memory.

Performance Comparison: this compound vs. Alternatives

To provide a clear comparison, the following tables summarize the quantitative data from preclinical studies on this compound and a well-known, first-generation PDE4 inhibitor, Rolipram.

Contextual Fear Conditioning

This test assesses fear-associated memory. An increase in "freezing" behavior upon re-exposure to the context indicates better memory of the aversive event.

CompoundAnimal ModelDosage% Freezing Time (vs. Vehicle)Study
This compound Aged Mice0.1 mg/kgIncreased (Specific values not consistently reported across studies, but significant improvement noted)[3]
Rolipram Mice0.1 mg/kgIncreased (Specific values vary by study, but generally show significant enhancement)[4]
Spatial Memory: Morris Water Maze

This task evaluates spatial learning and memory. A decrease in escape latency (time to find a hidden platform) and an increase in time spent in the target quadrant during a probe trial indicate improved spatial memory.

CompoundAnimal ModelDosageEscape Latency (s)Time in Target Quadrant (%)Study
This compound Aged MiceNot specifiedData not available in a comparable formatShowed improvement in a spatial memory task[3]
Rolipram Naive Mice0.05 mg/kgDecreased significantly from day 2 to 5Significantly increased[5]
Rolipram Naive Mice0.1 mg/kgDecreased significantly from day 2 to 5Significantly increased[5]

Side Effect Profile: A Key Differentiator

A critical aspect of drug development is the safety and tolerability of a compound. While both this compound and Rolipram act on the same target, their side effect profiles appear to differ significantly.

CompoundCommon Side Effects in Clinical Trials
This compound Reported to be well-tolerated in Phase 1 and 2a clinical trials.[6]
Rolipram Nausea, vomiting, and headaches have been frequently reported, limiting its clinical use.[4][7]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

Contextual Fear Conditioning Protocol

This protocol outlines the steps for assessing fear memory in mice.

Start Start Habituation Habituation (2 min in conditioning chamber) Start->Habituation CS_US_Pairing Conditioned Stimulus (CS) - Unconditioned Stimulus (US) Pairing (e.g., Tone followed by footshock) Habituation->CS_US_Pairing Post_Shock Post-Shock Period (e.g., 1 min) CS_US_Pairing->Post_Shock Return_to_Cage Return to Home Cage Post_Shock->Return_to_Cage Memory_Test Memory Test (24h later) Re-expose to context Return_to_Cage->Memory_Test Measure_Freezing Measure Freezing Behavior Memory_Test->Measure_Freezing End End Measure_Freezing->End

Caption: Workflow for a typical contextual fear conditioning experiment.

Detailed Steps:

  • Habituation: Place the mouse in the conditioning chamber for a set period (e.g., 2 minutes) to acclimate.[8]

  • Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), like a mild footshock. This pairing is typically repeated.[9]

  • Consolidation: Return the mouse to its home cage to allow for memory consolidation.

  • Testing: 24 hours later, return the mouse to the original conditioning chamber (context) without presenting the US.[9]

  • Data Analysis: Record and analyze the duration of freezing behavior, which is a measure of fear memory.[8]

Morris Water Maze Protocol

This protocol details the procedure for assessing spatial learning and memory in rodents.

Start Start Acquisition_Phase Acquisition Phase (Multiple days) Train mouse to find hidden platform Start->Acquisition_Phase Probe_Trial Probe Trial Remove platform and record swim path Acquisition_Phase->Probe_Trial Measure_Parameters Measure Escape Latency, Path Length, Time in Target Quadrant Probe_Trial->Measure_Parameters End End Measure_Parameters->End

Caption: Experimental workflow for the Morris water maze task.

Detailed Steps:

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the surface.[10][11]

  • Acquisition Training: The mouse is placed in the pool from different starting positions and must learn the location of the hidden platform using distal spatial cues in the room. This is typically done over several days with multiple trials per day.[12][13]

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).[12]

  • Data Analysis: The swim path is tracked, and key metrics are analyzed, including the time taken to reach the platform location (escape latency), the distance traveled, and the percentage of time spent in the quadrant where the platform was previously located.[10][11]

Molecular Analysis: Western Blot for pCREB

To validate the molecular mechanism of action, the phosphorylation of CREB can be assessed using Western blotting.

Protocol:

  • Sample Preparation: Homogenize hippocampal tissue from treated and control animals in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB) and another for total CREB as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the band intensities for pCREB and total CREB, and express the results as a ratio of pCREB to total CREB.

Conclusion and Future Directions

This compound represents a promising second-generation PDE4 inhibitor with a potentially improved safety profile compared to earlier compounds like Rolipram. The validation of its behavioral effects with clear molecular data strengthens its position as a viable candidate for treating age-associated memory impairment and other cognitive disorders. Future research should focus on direct comparative studies with other PDE4 inhibitors and further elucidation of its long-term efficacy and safety in human populations. The detailed protocols and comparative data presented in this guide aim to facilitate such research endeavors.

References

HT-0712: A Cross-Study Efficacy Comparison in Animal Models of Cognitive Impairment and Motor Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of HT-0712, a phosphodiesterase 4 (PDE4) inhibitor, across various preclinical animal models. The data presented here is compiled from multiple studies to offer a comprehensive overview of its potential therapeutic effects on age-associated memory impairment and post-stroke motor recovery.

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound is an inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes associated with synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF), c-Fos, and Zif268.[1][2] This signaling cascade is believed to be the primary mechanism through which this compound exerts its cognitive and motor-enhancing effects.

HT0712_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) Gene_Expression Gene Expression (BDNF, c-Fos, Zif268) pCREB->Gene_Expression Promotes Transcription Synaptic_Plasticity Synaptic Plasticity & Memory Formation Gene_Expression->Synaptic_Plasticity Leads to

Caption: this compound inhibits PDE4, increasing cAMP and activating the CREB pathway.

Efficacy in Animal Models of Age-Associated Memory Impairment

This compound has been evaluated in aged mice and macaque monkeys to assess its potential to ameliorate age-related cognitive decline.

Aged Mouse Model

Experimental Protocol: Contextual and Trace Fear Conditioning

Aged mice (typically 20-24 months old) are subjected to fear conditioning paradigms to assess hippocampus-dependent memory.

  • Training: Mice are placed in a conditioning chamber and receive a series of mild foot shocks (unconditioned stimulus, US) paired with a specific context (contextual fear conditioning) or an auditory cue (cued fear conditioning).

  • Testing (Contextual): 24 hours after training, mice are returned to the same chamber, and the duration of freezing behavior (a fear response) is measured as an indicator of long-term memory.

  • Testing (Trace): For trace fear conditioning, after a 24-hour delay, the auditory cue is presented in a novel context, and freezing behavior is quantified.

Quantitative Data Summary

Animal Model Treatment Group Key Finding Metric Result Reference
Aged C57Bl/6 MiceThis compoundEnhanced contextual long-term memory% FreezingSignificantly higher than vehicle[3]
Aged C57Bl/6 MiceThis compoundEnhanced trace long-term memory% FreezingSignificantly higher than vehicle[3]

Comparison with Alternatives: The prototypical PDE4 inhibitor, Rolipram , has also shown efficacy in enhancing spatial and contextual memory in aged rodents.[4] However, its clinical development has been hampered by side effects such as nausea and emesis. This compound is suggested to have a more favorable side-effect profile. Other potential therapeutic strategies for age-related memory decline in mice include the use of integrated stress response inhibitors like ISRIB , which has been shown to rapidly reverse age-related cognitive deficits.[5][6]

Macaque Monkey Model

Experimental Protocol: Paired-Associate Learning

Aged macaque monkeys are trained on a complex cognitive task to evaluate long-term memory formation.

  • Task: Monkeys are presented with pairs of visual stimuli and must learn to associate one stimulus with a reward (food) and the other with a mild punishment (e.g., no food, lights out).

  • Training: Daily training sessions consist of multiple trials until the monkey consistently chooses the reward-associated stimulus at a predetermined accuracy level (e.g., 85% correct).

  • Measurement: The primary endpoint is the number of days required to reach the learning criterion.

Quantitative Data Summary

Animal Model Treatment Group Key Finding Metric Result Reference
Macaque MonkeysThis compound (1-100 mg/kg)Enhanced long-term memory formationDays to MemorizeReduced by 50% (12 days vs. 26 days for placebo)[7]

Comparison with Alternatives: Other cognitive enhancers tested in non-human primate models include ampakines like CX717, which have demonstrated the ability to enhance performance in short-term memory and recall tasks.[1]

Efficacy in Animal Models of Motor Recovery After Stroke

The potential of this compound to promote rehabilitation-dependent motor recovery has been investigated in a rat model of focal cortical ischemia.

Rat Model of Focal Cortical Ischemia

Experimental Protocol: Skilled Reaching Task

Adult rats are trained on a skilled reaching task before inducing a focal ischemic lesion in the motor cortex.

  • Pre-training: Rats are trained to reach through a small opening in a testing chamber to retrieve food pellets, and baseline reaching accuracy is established.

  • Ischemic Lesion: A focal ischemic infarct is created in the caudal forelimb area of the motor cortex.

  • Rehabilitation and Treatment: Post-stroke, rats undergo daily rehabilitative training on the skilled reaching task, coupled with the administration of this compound or a vehicle.

  • Measurement: Reaching accuracy is assessed daily, and cortical reorganization is mapped using intracortical microstimulation at the end of the study.

Quantitative Data Summary

Animal Model Treatment Group Key Finding Metric Result Reference
Rats with Focal Cortical IschemiaThis compound (0.15 mg/kg)Enhanced motor recoveryReaching AccuracySignificantly higher than vehicle on days 5-10 of rehabilitation[8]
Rats with Focal Cortical IschemiaThis compound (0.15 mg/kg)Promoted cortical reorganization% CFA occupied by distal forelimb representationsSignificantly greater than vehicle[8]

Comparison with Alternatives: In the same study, this compound was directly compared to Rolipram . Both compounds were found to significantly enhance motor recovery and induce an expansion of distal movement representations in the motor cortex compared to vehicle-treated controls.[9] Other pharmacological agents investigated for post-stroke motor recovery in rat models include dopaminergic agents (L-DOPA) , serotonergic agents (SSRIs) , and neurotrophic factors .[8][9]

Experimental Workflow Overview

The general workflow for preclinical evaluation of this compound in these animal models is outlined below.

Experimental_Workflow cluster_model Animal Model Selection cluster_behavior Behavioral Task cluster_treatment Treatment Administration cluster_analysis Data Analysis Aged_Mice Aged Mice Fear_Conditioning Fear Conditioning Aged_Mice->Fear_Conditioning Macaques Macaque Monkeys Paired_Associate Paired-Associate Learning Macaques->Paired_Associate Stroke_Rats Rats (Focal Ischemia) Skilled_Reaching Skilled Reaching Stroke_Rats->Skilled_Reaching HT0712 This compound Fear_Conditioning->HT0712 Vehicle Vehicle Control Fear_Conditioning->Vehicle Comparator Alternative Treatment Fear_Conditioning->Comparator Paired_Associate->HT0712 Paired_Associate->Vehicle Paired_Associate->Comparator Skilled_Reaching->HT0712 Skilled_Reaching->Vehicle Skilled_Reaching->Comparator Behavioral_Data Behavioral Performance HT0712->Behavioral_Data Vehicle->Behavioral_Data Comparator->Behavioral_Data Molecular_Data Molecular Analysis (e.g., Gene Expression) Behavioral_Data->Molecular_Data

Caption: Preclinical workflow for this compound efficacy testing in animal models.

References

Safety Operating Guide

Personal protective equipment for handling HT-0712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of HT-0712, a phosphodiesterase type 4 (PDE4) inhibitor. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety profiles of structurally and functionally related PDE4 inhibitors, such as Rolipram and Roflumilast. It is imperative to obtain the official SDS from the supplier before use.

Immediate Safety and Handling Protocols

Adherence to proper laboratory safety practices is the most effective way to minimize risk. The following table summarizes the potential hazards and recommended personal protective equipment (PPE) when handling this compound.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) May be harmful if swallowed.Standard laboratory attire (lab coat).
Skin Corrosion/Irritation May cause skin irritation.Protective gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Safety glasses with side shields or goggles.
Respiratory Sensitization May cause respiratory irritation if inhaled as dust or aerosol.Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). A NIOSH-approved respirator may be necessary for handling large quantities or in case of aerosol generation.

Note: Occupational exposure limits for this compound have not been established. All work should be conducted in a manner that minimizes direct contact and inhalation.

Operational and Disposal Plans

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Spill Management: In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.

  • Prevent the spill from entering drains or waterways.

  • For small spills, carefully sweep up the solid material, trying not to generate dust. Place it into a suitable, labeled container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.

Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal. Do not allow the material to enter the environment.

Experimental Protocols

The following are examples of experimental methodologies that can be adapted for research involving this compound.

In Vivo Dosing for Behavioral Studies in Mice[1]
  • Preparation of Dosing Solution: Prepare this compound in a vehicle suitable for the route of administration (e.g., intraperitoneal injection or oral gavage). A common vehicle could be a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept low to avoid toxicity.

  • Animal Dosing: For studying effects on memory, aged mice can be administered this compound at a dose of 0.1 mg/kg via intraperitoneal (i.p.) injection.[1] For oral administration, a dose of 1 mg/kg has been used.[1]

  • Behavioral Testing: Conduct behavioral tests, such as contextual fear conditioning or trace fear conditioning, at a specified time point after drug administration (e.g., 1 hour).[1]

  • Data Analysis: Record and analyze behavioral responses (e.g., freezing time) to assess the effects of this compound on memory and cognition.

Gene Expression Analysis in Hippocampal Tissue[1]
  • Tissue Collection: Following behavioral testing, euthanize the animals at a designated time point (e.g., 1 hour post-conditioning).

  • Hippocampal Dissection: Rapidly dissect the hippocampus from the brain on an ice-cold surface.

  • RNA Extraction: Immediately process the tissue for RNA extraction using a standard kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR to measure the expression levels of target genes (e.g., cFos, Zif268, and Bdnf) and a housekeeping gene for normalization.[1]

  • Data Analysis: Analyze the relative changes in gene expression between the this compound treated group and the vehicle control group.

Visualized Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of a compound like this compound in a laboratory setting.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain the Spill (Use Absorbent Materials) PPE->Contain Cleanup Clean Up Spill (Sweep or Absorb) Contain->Cleanup Decontaminate Decontaminate Area (Solvent, Soap & Water) Cleanup->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report End End of Response Report->End

Caption: Workflow for a laboratory chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HT-0712
Reactant of Route 2
HT-0712

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.